C620-0696
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H24N4O3 |
|---|---|
Molecular Weight |
416.481 |
IUPAC Name |
10-[3-(dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
InChI |
InChI=1S/C24H24N4O3/c1-28(2)10-5-9-25-18-12-19(26-13-15-8-11-30-14-15)22-21-20(18)23(29)16-6-3-4-7-17(16)24(21)31-27-22/h3-4,6-8,11-12,14,25-26H,5,9-10,13H2,1-2H3 |
InChI Key |
GHMCVYURSRCROT-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)NCC5=COC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C620-0696; C-620-0696; C 620-0696; C6200696; C-6200696; C 6200696; |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of C620-0696: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C620-0696 has emerged as a potent and selective small molecule inhibitor of the Bromodomain PHD-finger transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. By targeting the BPTF bromodomain, this compound presents a promising therapeutic strategy, particularly in the context of non-small-cell lung cancer (NSCLC), through the disruption of chromatin-mediated gene regulation.
Core Mechanism of Action: Targeting the BPTF Bromodomain
This compound functions as a direct inhibitor of the BPTF bromodomain.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby playing a crucial role in the regulation of gene transcription. BPTF, as the largest subunit of the NURF chromatin-remodeling complex, is implicated in oncogenic transcription.[1][2]
The discovery of this compound was facilitated by computational docking models designed to identify molecules that could specifically fit into the binding pocket of the BPTF bromodomain.[1][2][3] Subsequent biophysical validation confirmed a high binding affinity of this compound to its target.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with its target and its effects on cancer cells.
| Parameter | Value | Cell Line / System | Method | Reference |
| Binding Affinity (KD) | High | Recombinant BPTF Bromodomain | Biolayer Interferometry | [1][2] |
| Cytotoxicity | Effective | NSCLC cells with high BPTF expression | Cell Viability Assays | [1][2] |
Note: Specific numerical values for binding affinity (e.g., in nM) and cytotoxicity (e.g., IC50 in µM) were not available in the public abstracts. Access to the full-text article is required for this level of detail.
Signaling Pathway and Downstream Effects
The binding of this compound to the BPTF bromodomain initiates a cascade of downstream events, ultimately leading to anti-cancer effects. The primary consequence of this inhibition is the suppression of BPTF's ability to recognize acetylated histones, leading to altered gene expression.
A key target gene of BPTF that is downregulated by this compound is the proto-oncogene c-MYC .[1][2] c-MYC is a critical transcriptional regulator involved in cell proliferation, growth, and apoptosis. Its suppression is a major contributor to the anti-tumor activity of this compound.
The cellular consequences of this compound treatment in BPTF-overexpressing NSCLC cells include:
-
Induction of Apoptosis: The compound triggers programmed cell death.[1][2]
-
Cell Cycle Blockage: this compound interferes with the normal progression of the cell cycle.[1][2]
-
Inhibition of Cell Migration and Colony Formation: The inhibitor reduces the metastatic potential and self-renewal capacity of cancer cells.[1][2]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of these findings. The following outlines the key methodologies employed in the characterization of this compound.
Computational Docking
-
Objective: To identify potential small molecule inhibitors of the BPTF bromodomain.
-
Protocol:
-
A three-dimensional structure of the BPTF bromodomain was used as the target.
-
A library of small molecule compounds was virtually screened for their ability to bind to the acetyl-lysine binding pocket of the BPTF bromodomain.
-
Docking simulations were performed using molecular modeling software to predict the binding poses and estimate the binding affinities of the compounds.
-
This compound was selected for further experimental validation based on its high predicted binding score and favorable interactions with key residues in the binding pocket.
-
Biolayer Interferometry (BLI)
-
Objective: To experimentally validate and quantify the binding affinity of this compound to the BPTF bromodomain.
-
Protocol:
-
Recombinant BPTF bromodomain protein was biotinylated and immobilized on streptavidin-coated biosensors.
-
The biosensors were dipped into a series of solutions containing varying concentrations of this compound.
-
The association and dissociation of this compound to the BPTF bromodomain were monitored in real-time by measuring changes in the interference pattern of light reflected from the biosensor surface.
-
The resulting binding data were fitted to a 1:1 binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Cell-Based Assays
-
Objective: To evaluate the effects of this compound on NSCLC cells.
-
Protocols:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo): NSCLC cells with high BPTF expression were seeded in 96-well plates and treated with a range of this compound concentrations. After a defined incubation period, cell viability was assessed to determine the cytotoxic effects and calculate the IC50 value.
-
Western Blotting: Cells were treated with this compound, and whole-cell lysates were subjected to SDS-PAGE and transferred to a membrane. The membrane was probed with primary antibodies against c-MYC and a loading control (e.g., GAPDH or β-actin) to determine the effect of the compound on c-MYC protein expression.
-
Apoptosis Assay (e.g., Annexin V/PI Staining): Treated cells were stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Cell Cycle Analysis: Cells were treated with this compound, fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Wound Healing/Migration Assay: A scratch was made in a confluent monolayer of cells. The ability of the cells to migrate and close the wound in the presence or absence of this compound was monitored over time.
-
Colony Formation Assay: Cells were seeded at a low density and treated with this compound. After a period of incubation to allow for colony growth, the colonies were stained and counted to assess the effect of the compound on the clonogenic potential of the cells.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies against chromatin-remodeling factors. Its selective inhibition of the BPTF bromodomain leads to the downregulation of the key oncogene c-MYC and subsequent induction of apoptosis and cell cycle arrest in NSCLC cells. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and other BPTF inhibitors. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide the clinical development of this promising therapeutic agent.
References
- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [academic.hep.com.cn]
An In-depth Technical Guide to C620-0696: A Novel BPTF Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
C620-0696 is a novel small molecule inhibitor that targets the bromodomain of the Bromodomain PHD-finger transcription factor (BPTF).[1][2] BPTF is the largest subunit of the nucleosome remodeling factor (NURF) complex, which plays a critical role in chromatin remodeling and gene activation.[1][2] Dysregulation of BPTF has been implicated in the progression of various cancers, including non-small-cell lung cancer (NSCLC), making it a compelling target for therapeutic intervention.[1][2] this compound was identified through computational docking modeling and has demonstrated a high binding affinity for the BPTF bromodomain.[1][2] This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, experimental validation, and effects on cancer cells.
Target and Mechanism of Action
The primary target of this compound is the bromodomain of BPTF.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key step in the transcriptional activation of genes. By binding to the BPTF bromodomain, this compound competitively inhibits its interaction with acetylated histones. This disruption of BPTF's chromatin-reading function leads to the suppression of downstream gene expression.[1]
One of the key downstream targets of BPTF is the proto-oncogene c-MYC.[1][2] this compound has been shown to suppress the expression of c-MYC, a well-established transcriptional regulator involved in cell proliferation, growth, and apoptosis.[1][2] The inhibition of the BPTF/c-MYC axis is a central component of this compound's anti-cancer activity. This leads to the induction of apoptosis and cell cycle blockage in cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line(s) | Assay |
| Binding Affinity (KD) | 35.5 µM | - | Biolayer Interferometry |
| IC50 (72h) | 11.2 µM | A549 (NSCLC) | Cytotoxicity Assay |
| IC50 (72h) | 6.72 µM | H358 (NSCLC) | Cytotoxicity Assay |
Signaling Pathway
The signaling pathway affected by this compound involves the inhibition of the BPTF-mediated transcriptional activation of c-MYC, leading to downstream effects on apoptosis and cell cycle regulation.
Experimental Workflows
Biolayer Interferometry (BLI) for Binding Affinity
Detailed Experimental Protocols
Biolayer Interferometry (BLI)
-
Objective: To determine the binding affinity of this compound to the BPTF bromodomain.
-
Instrumentation: ForteBio Octet RED96 system.
-
Biosensors: Ni-NTA biosensors.
-
Procedure:
-
Recombinant His-tagged BPTF protein was immobilized onto the Ni-NTA biosensors.
-
A baseline was established by dipping the biosensors into kinetics buffer.
-
The association step was performed by dipping the BPTF-loaded biosensors into wells containing serial dilutions of this compound.
-
The dissociation step was initiated by moving the biosensors back into wells containing only the kinetics buffer.
-
The resulting sensorgrams were analyzed to calculate the equilibrium dissociation constant (KD).
-
Cell Viability (Cytotoxicity) Assay
-
Objective: To determine the cytotoxic effects of this compound on NSCLC cell lines.
-
Cell Lines: A549 and H358.
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Procedure:
-
A549 and H358 cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound for 72 hours.
-
MTT solution was added to each well and incubated to allow for formazan crystal formation.
-
The formazan crystals were dissolved in a solubilization solution.
-
The absorbance was measured at a specific wavelength to determine cell viability.
-
The half-maximal inhibitory concentration (IC50) was calculated.
-
Wound Healing Assay
-
Objective: To assess the effect of this compound on the migration of NSCLC cells.
-
Cell Lines: A549 and H358.
-
Procedure:
-
Cells were grown to confluence in 6-well plates.
-
A "wound" was created by scratching the cell monolayer with a sterile pipette tip.
-
The cells were then treated with this compound or a vehicle control.
-
Images of the wound were captured at different time points.
-
The rate of wound closure was measured to quantify cell migration.
-
Colony Formation Assay
-
Objective: To evaluate the long-term effect of this compound on the proliferative capacity of NSCLC cells.
-
Cell Lines: A549 and H358.
-
Procedure:
-
A low density of cells was seeded in 6-well plates.
-
Cells were treated with this compound or a vehicle control and allowed to grow for a period of time (typically 1-2 weeks) until visible colonies formed.
-
The colonies were fixed and stained with crystal violet.
-
The number and size of the colonies were quantified to assess the inhibition of colony formation.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression of key proteins in the BPTF signaling pathway.
-
Cell Line: H358.
-
Target Proteins: c-MYC, Cyclin D1, and cleaved Poly (ADP-ribose) polymerase-1 (PARP-1).
-
Procedure:
-
H358 cells were treated with different concentrations of this compound for 24 hours.
-
Total protein was extracted from the cells and quantified.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific to c-MYC, Cyclin D1, and cleaved PARP-1.
-
After washing, the membrane was incubated with a secondary antibody.
-
The protein bands were visualized using a chemiluminescence detection system, and the band intensities were quantified.
-
Conclusion
This compound represents a promising new inhibitor of the BPTF bromodomain with demonstrated anti-cancer activity in non-small-cell lung cancer models. Its mechanism of action, involving the suppression of the BPTF/c-MYC axis, leads to reduced cell viability, migration, and colony formation, alongside the induction of apoptosis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other BPTF inhibitors as potential cancer therapeutics.
References
- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 2. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
C620-0696: A Potent BPTF Bromodomain Inhibitor for Cancer Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of C620-0696, a small molecule inhibitor targeting the bromodomain of Bromodomain and PHD finger Transcription Factor (BPTF). BPTF is a critical component of the nucleosome remodeling factor (NURF) complex and plays a significant role in chromatin remodeling and gene activation, particularly in oncogenic pathways. This compound has emerged as a valuable tool for studying BPTF function and as a potential therapeutic lead, particularly in non-small-cell lung cancer (NSCLC). This document details the inhibitor's mechanism of action, quantitative biochemical and cellular activity, and provides detailed experimental protocols for its characterization.
Introduction
The epigenetic reader protein BPTF is the largest subunit of the NURF complex and is involved in gene activation by recognizing acetylated histones through its bromodomain.[1][2][3] Dysregulation of BPTF has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[1][2][3] this compound was identified through computational docking modeling as a potent and selective inhibitor of the BPTF bromodomain.[1][2] This guide serves as a technical resource for researchers working with or interested in this compound.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the acetyl-lysine binding pocket of the BPTF bromodomain.[1][2] This competitive inhibition prevents the recruitment of the NURF complex to chromatin, thereby downregulating the expression of BPTF target genes.[1][2] A key downstream target of BPTF is the proto-oncogene c-MYC.[1][2][3] By inhibiting BPTF, this compound effectively suppresses c-MYC expression, leading to anti-proliferative effects in cancer cells.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its binding affinity for the BPTF bromodomain and its cytotoxic effects on NSCLC cell lines.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 35.5 µM | Biolayer Interferometry (BLI) | [2] |
Table 2: Cellular Activity of this compound in NSCLC Cell Lines (72h treatment)
| Cell Line | IC50 | Assay Method | Reference |
| A549 | 11.2 µM | MTT Assay | [4] |
| H358 | 6.72 µM | MTT Assay | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Biolayer Interferometry (BLI) for Binding Affinity
This protocol is for determining the binding kinetics and affinity of this compound to the BPTF bromodomain.
-
Instrumentation: Octet RED96 system (ForteBio) or similar.
-
Biosensors: Anti-His capture sensors.
-
Reagents:
-
Recombinant His-tagged BPTF bromodomain protein.
-
This compound dissolved in an appropriate buffer (e.g., PBS with a low percentage of DMSO).
-
Kinetics Buffer (e.g., PBS, 0.02% Tween-20, 0.1% BSA).
-
-
Procedure:
-
Pre-hydrate the biosensors in Kinetics Buffer for at least 10 minutes.
-
Immobilize the His-tagged BPTF bromodomain onto the anti-His capture biosensors to saturation.
-
Establish a stable baseline by dipping the biosensors into Kinetics Buffer.
-
Associate this compound by dipping the biosensors into wells containing a serial dilution of the compound (e.g., 3.125, 6.25, 12.5, 25, 50, 100, and 200 µM) for a defined period (e.g., 120 seconds).[4]
-
Dissociate the compound by moving the biosensors back into wells with Kinetics Buffer for a defined period (e.g., 120 seconds).
-
Analyze the binding and dissociation curves using the instrument's software to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Cell Viability (MTT/CCK-8) Assay
This protocol measures the cytotoxic effect of this compound on cancer cell lines.
-
Reagents:
-
NSCLC cell lines (e.g., A549, H358).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution.
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based buffer).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).
-
For MTT assay, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100-150 µL of solubilization solution and incubate until the formazan crystals are dissolved.
-
For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve fitting software.
-
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.
-
Reagents:
-
NSCLC cell lines.
-
Complete cell culture medium.
-
This compound.
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol).
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a fixing solution (e.g., methanol or 4% paraformaldehyde) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Apoptosis Assay via Flow Cytometry
This protocol quantifies the induction of apoptosis by this compound.
-
Reagents:
-
NSCLC cell lines.
-
This compound.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Binding Buffer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle for a specified time (e.g., 48 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis via Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
-
Reagents:
-
NSCLC cell lines.
-
This compound.
-
Cold 70% ethanol.
-
Propidium Iodide (PI) staining solution containing RNase A.
-
-
Procedure:
-
Seed cells and treat with this compound or vehicle as in the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
The following diagrams illustrate key concepts related to this compound.
References
- 1. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [academic.hep.com.cn]
- 4. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
The BPTF Inhibitor C620-0696: A Technical Overview of its Impact on c-MYC Gene Expression
For Immediate Release
This technical guide provides an in-depth analysis of the compound C620-0696 and its targeted effect on the expression of the c-MYC oncogene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive resource on the compound's mechanism of action, experimental validation, and therapeutic potential.
Executive Summary
This compound is a small molecule inhibitor that targets the bromodomain of the Bromodomain PHD-finger Transcription Factor (BPTF), a key component of the Nucleosome Remodeling Factor (NURF) complex.[1] BPTF plays a crucial role in chromatin remodeling and is implicated in the transcriptional activation of oncogenes, including c-MYC.[1][2] By binding to the BPTF bromodomain, this compound effectively suppresses c-MYC expression, leading to cytotoxic effects in cancer cells with high BPTF expression. This document details the quantitative effects of this compound, outlines the experimental protocols for its evaluation, and visually represents its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its efficacy and binding affinity.
Table 1: In Vitro Cytotoxicity of this compound in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | BPTF Expression Level | IC50 (µmol/L) at 72h |
| A549 | High | 11.2 |
| H358 | High | 6.72 |
Data extracted from cytotoxicity assays in NSCLC cells with high expression of BPTF.[1]
Table 2: Binding Affinity of this compound to BPTF Bromodomain
| Parameter | Value (µmol/L) | Method |
| Dissociation Constant (KD) | 35.5 | Biolayer Interferometry (BLI) |
This table quantifies the direct binding interaction between this compound and its molecular target.[1]
Table 3: Effect of this compound on c-MYC Expression
| Cell Line | Treatment Concentration (µmol/L) | Effect on c-MYC Protein Level |
| H358 | Up to 9 | Significant Suppression |
Qualitative assessment based on Western Blot analysis. The study demonstrated a dose-dependent reduction in c-MYC protein levels.[1]
Signaling Pathway and Mechanism of Action
This compound operates by disrupting a critical pathway in cancer cell proliferation. The inhibitor directly targets the bromodomain of BPTF, a protein essential for the transcriptional activity of c-MYC. The following diagram illustrates this signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed A549 and H358 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Western Blot Analysis for c-MYC Expression
-
Cell Lysis: Treat H358 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the general workflow for evaluating the effect of this compound on c-MYC expression.
Conclusion
This compound represents a promising therapeutic agent that targets the BPTF/c-MYC axis in cancer. Its ability to directly bind to the BPTF bromodomain and subsequently inhibit c-MYC expression provides a clear mechanism for its potent anti-cancer effects in preclinical models. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound and other BPTF inhibitors as a novel strategy in oncology.
References
- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 2. Targeting BPTF Sensitizes Pancreatic Ductal Adenocarcinoma to Chemotherapy by Repressing ABC-Transporters and Impairing Multidrug Resistance (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of C620-0696: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of C620-0696, a novel small molecule inhibitor of the Bromodomain PHD-finger transcription factor (BPTF). The information presented herein is compiled from published research to facilitate further investigation and drug development efforts targeting epigenetic mechanisms in oncology.
Executive Summary
This compound is a potent and specific inhibitor of the BPTF bromodomain, a key component of the nucleosome remodeling factor (NURF) complex. By targeting BPTF, this compound disrupts chromatin remodeling processes essential for the expression of key oncogenes, most notably c-MYC. This inhibitory action leads to cytotoxic and anti-proliferative effects in cancer cells, particularly in non-small-cell lung cancer (NSCLC) models with high BPTF expression. The compound has been shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and colony formation.
Mechanism of Action
This compound functions by directly binding to the bromodomain of BPTF.[1][2] This interaction competitively inhibits the binding of the BPTF bromodomain to acetylated histone tails, a critical step in the recruitment of the NURF complex to chromatin. The subsequent lack of chromatin remodeling at specific gene promoters leads to the transcriptional repression of BPTF target genes. A primary and well-documented target of this pathway is the c-MYC oncogene, a critical regulator of cell proliferation and growth.[1][2]
Signaling Pathway
Quantitative Biological Data
The following tables summarize the key quantitative metrics reported for this compound.
| Parameter | Target | Value | Assay | Reference |
| Binding Affinity (KD) | BPTF Bromodomain | 35.5 µM | Biolayer Interferometry (BLI) | [3] |
| IC50 | A549 Cells (NSCLC) | 11.2 µM | Cell Viability Assay (72h) | [3] |
| IC50 | H358 Cells (NSCLC) | 6.72 µM* | Cell Viability Assay (72h) | [3] |
*Note: The original publication reports these values in mmol/L, which is likely a typographical error. Based on the description of the compound as a "potent inhibitor," the units have been interpreted as micromolar (µM) for this guide.
Key Experimental Findings
In Vitro Efficacy
-
Cytotoxicity: this compound demonstrates significant cytotoxic effects in NSCLC cell lines (A549 and H358) that have high expression levels of BPTF.[3]
-
Gene Expression: Treatment with this compound leads to the suppression of the BPTF target gene, c-MYC.[1][2]
-
Cell Proliferation and Migration: The compound inhibits the colony-forming ability of NSCLC cells and partially restricts cell migration.[2][3]
-
Cell Cycle and Apoptosis: this compound has been shown to induce cell cycle blockage and promote apoptosis in treated NSCLC cells.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on standard laboratory procedures and the information available from the primary literature on this compound.
Biolayer Interferometry (BLI) for Binding Affinity
This protocol outlines the general steps for determining the binding kinetics of a small molecule to a protein target.
-
Protein Immobilization: Recombinant, biotinylated BPTF bromodomain protein is immobilized onto streptavidin-coated biosensors.
-
Baseline: The sensors are equilibrated in a suitable assay buffer to establish a stable baseline.
-
Association: The sensors are then dipped into wells containing various concentrations of this compound, and the binding is measured in real-time as a shift in the interference pattern.
-
Dissociation: Following association, the sensors are moved back into buffer-only wells to measure the dissociation of the compound from the protein.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate fitting models to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Cell Viability Assay
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: A549 and H358 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, such as 72 hours.
-
Viability Assessment: A viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like CellTiter-Blue) is added to each well. This reagent is converted into a colored or fluorescent product by metabolically active cells.
-
Data Acquisition: The absorbance or fluorescence is measured using a plate reader.
-
IC50 Calculation: The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Colony Formation Assay
This assay assesses the effect of this compound on the ability of single cells to undergo sustained proliferation and form colonies.
-
Cell Seeding: A low number of A549 or H358 cells are seeded into 6-well plates.
-
Treatment: The cells are treated with a specific concentration of this compound or a vehicle control.
-
Incubation: The plates are incubated for 10-14 days, with media and compound being refreshed as necessary, to allow for the formation of visible colonies.
-
Staining: After the incubation period, the colonies are fixed with methanol and stained with a solution such as crystal violet.
-
Quantification: The number of colonies in each well is counted, either manually or using imaging software. The results are then used to quantify the inhibitory effect of this compound on cell proliferation.
Conclusion and Future Directions
This compound represents a promising chemical probe for studying the function of the BPTF bromodomain and a potential starting point for the development of novel epigenetic therapies. Its demonstrated activity against NSCLC cells via the inhibition of the BPTF/c-MYC axis provides a strong rationale for further investigation. Future studies should focus on confirming the binding mode and selectivity of this compound, optimizing its potency and pharmacokinetic properties, and evaluating its efficacy in in vivo cancer models. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to build upon these initial findings.
References
In-Depth Technical Guide: Discovery and Development of C620-0696, a Novel BPTF Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C620-0696 is a novel small molecule inhibitor targeting the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex. Identified through computational modeling, this compound has demonstrated potent in vitro activity against non-small-cell lung cancer (NSCLC) cells that exhibit high levels of BPTF expression. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts in the field of epigenetic cancer therapy.
Introduction to BPTF as a Therapeutic Target
The Bromodomain and PHD finger Transcription Factor (BPTF) is the largest subunit of the NURF chromatin-remodeling complex.[1][2][3] BPTF plays a critical role in gene activation by recognizing acetylated histones via its bromodoin, a key step in making chromatin accessible for transcription.[1][2][3] Dysregulation and overexpression of BPTF have been implicated in the progression of various cancers, including non-small-cell lung cancer, by facilitating the transcription of oncogenes such as c-MYC.[1][2][3] Consequently, the development of selective BPTF inhibitors represents a promising therapeutic strategy to counteract the oncogenic activity driven by this chromatin remodeler. Despite the clinical evaluation of other bromodomain inhibitors, potent and selective inhibitors specifically targeting the BPTF bromodoin have been lacking.[1][2][3]
Discovery of this compound
This compound was identified as a potential BPTF inhibitor through a computational drug discovery approach.[1][2] A molecular docking-based virtual screening of a small molecule database was performed to identify compounds with a high binding affinity for the BPTF bromodoin.[1] this compound emerged from this screening as a promising candidate for further preclinical evaluation.
Chemical Properties
While the detailed synthesis protocol for this compound is not publicly available, its chemical formula is C₂₄H₂₄N₄O₃.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (KD) | 35.5 µmol/L | N/A | [2] |
| IC50 (72h) | 11.2 µmol/L | A549 | [2] |
| 6.72 µmol/L | H358 | [2] |
Table 1: In Vitro Efficacy of this compound
Experimental Protocols
This section details the methodologies employed in the key experiments cited in the discovery and initial development of this compound.
Computational Docking
-
Objective: To identify potential small molecule inhibitors of the BPTF bromodomain from a database.
-
Protocol: A molecular docking-based virtual screening was conducted. The specific software and small molecule database used have not been detailed in the available literature. The docking score for this compound with the BPTF bromodomain was reported to be -9.18 kcal/mol.
Biolayer Interferometry (BLI) for Binding Affinity
-
Objective: To quantitatively measure the binding affinity of this compound to the BPTF bromodomain.
-
Protocol: The binding kinetics of this compound to the BPTF bromodomain were assessed using biolayer interferometry. While specific instrument parameters are not provided, this technique typically involves immobilizing the protein (BPTF) on a sensor and measuring the change in the interference pattern of light reflected from the sensor surface as the small molecule (this compound) binds and dissociates. The equilibrium dissociation constant (KD) was calculated from the association and dissociation rates.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound on NSCLC cell lines.
-
Protocol:
-
A549 and H358 cells, which have high BPTF expression, were seeded in 96-well plates.
-
The cells were treated with varying concentrations of this compound for 72 hours.
-
Cell viability was assessed using a standard method (e.g., MTT or CellTiter-Glo assay, though the specific assay was not named in the source).
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
Colony Formation Assay
-
Objective: To evaluate the effect of this compound on the long-term proliferative capacity of NSCLC cells.
-
Protocol:
-
A549 and H358 cells were seeded at a low density in 6-well plates.
-
Cells were treated with this compound at specified concentrations.
-
The cells were allowed to grow for a period sufficient for colony formation (typically 1-2 weeks), with the medium and compound refreshed as needed.
-
Colonies were fixed, stained (e.g., with crystal violet), and counted.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression of BPTF target proteins.
-
Protocol:
-
NSCLC cells were treated with this compound for a specified duration.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., c-MYC, cleaved PARP-1, Cyclin D1) and a loading control (e.g., GAPDH or β-actin).
-
The membrane was then incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the BPTF bromodomain. This inhibition disrupts the interaction between BPTF and acetylated histones, leading to the suppression of BPTF-mediated gene transcription. A key downstream target of this inhibition is the oncogene c-MYC.[1][2][3] By reducing the expression of c-MYC, this compound induces apoptosis and cell cycle blockage in cancer cells.[1][2][3]
Caption: this compound inhibits the BPTF bromodomain, leading to decreased c-MYC expression.
Conclusion and Future Directions
This compound is a promising, novel inhibitor of the BPTF bromodomain with demonstrated in vitro efficacy against non-small-cell lung cancer cell lines. Its discovery validates the utility of computational approaches in identifying targeted cancer therapies. Future research should focus on the optimization of this compound to improve its potency and selectivity, as well as a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties in in vivo models. Further studies are also warranted to explore the efficacy of this compound in other cancer types with BPTF overexpression and to investigate potential combination therapies with existing anti-cancer agents. As of the latest available information, no in vivo studies or clinical trials for this compound have been reported.
References
- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Targeting BPTF Sensitizes Pancreatic Ductal Adenocarcinoma to Chemotherapy by Repressing ABC-Transporters and Impairing Multidrug Resistance (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
The BPTF Inhibitor C620-0696: A Technical Overview for Non-Small-Cell Lung Cancer Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of non-small-cell lung cancer (NSCLC) research, targeting epigenetic regulators has emerged as a promising therapeutic strategy. One such target is the Bromodomain PHD-finger transcription factor (BPTF), a core subunit of the nucleosome remodeling factor (NURF) complex. BPTF plays a crucial role in chromatin remodeling and gene activation, and its overexpression has been linked to the progression of various cancers, including NSCLC. This whitepaper provides a detailed technical overview of C620-0696, a novel and potent small molecule inhibitor of the BPTF bromodomain, and its potential applications in NSCLC research and drug development.
Mechanism of Action: Targeting the BPTF Bromodomain
This compound was identified through computational docking modeling as a high-affinity ligand for the BPTF bromodomain.[1] Subsequent biophysical analysis confirmed a direct and potent binding interaction. The primary mechanism of action of this compound is the competitive inhibition of the BPTF bromodomain, preventing its recognition of acetylated histone tails. This disruption of BPTF's chromatin remodeling function leads to the suppression of downstream oncogenic signaling pathways.
A key target of BPTF-mediated transcriptional regulation is the proto-oncogene c-MYC, a critical driver of cell proliferation and survival in many cancers.[1] By inhibiting BPTF, this compound effectively downregulates the expression of c-MYC, leading to cell cycle arrest and induction of apoptosis in NSCLC cells with high BPTF expression.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in NSCLC cell lines.
Table 1: Binding Affinity of this compound to BPTF Bromodomain
| Parameter | Value | Method |
| Dissociation Constant (KD) | 35.5 µM | Biolayer Interferometry (BLI) |
Table 2: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | BPTF Expression | IC50 (µM) at 72h | Method |
| A549 | High | 11.2 | MTT Assay |
| H358 | High | 6.72 | MTT Assay |
| BEAS-2B (control) | Low | Not reported to have significant cytotoxic effect | MTT Assay |
Table 3: Effects of this compound on NSCLC Cell Functions
| Assay | Cell Line | Treatment Concentration (µM) | Observed Effect |
| Wound Healing Assay | H358 | 3, 6, 9 | Dose-dependent inhibition of cell migration |
| Colony Formation Assay | H358 | 3, 6, 9 | Dose-dependent reduction in colony formation ability |
| Western Blot | H358 | 3, 6, 9 | Dose-dependent decrease in c-MYC and Cyclin D1 expression; increase in cleaved PARP-1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Biolayer Interferometry (BLI) Assay
-
Objective: To determine the binding affinity of this compound to the BPTF bromodomain.
-
Instrumentation: ForteBio Octet RED96 system.
-
Procedure:
-
Recombinant His-tagged BPTF protein was immobilized on Ni-NTA biosensors.
-
A baseline was established by dipping the biosensors in kinetics buffer.
-
The biosensors were then dipped into wells containing varying concentrations of this compound (in kinetics buffer) to measure the association rate.
-
Following association, the biosensors were moved to wells containing only kinetics buffer to measure the dissociation rate.
-
The resulting sensorgrams were analyzed using the ForteBio Data Analysis software to calculate the dissociation constant (KD).
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effects of this compound on NSCLC cells.
-
Procedure:
-
A549, H358, and BEAS-2B cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
-
Wound Healing Assay
-
Objective: To evaluate the effect of this compound on the migratory capacity of NSCLC cells.
-
Procedure:
-
H358 cells were grown to a confluent monolayer in 6-well plates.
-
A sterile pipette tip was used to create a "scratch" or wound in the cell monolayer.
-
The cells were washed with PBS to remove detached cells and then treated with different concentrations of this compound or vehicle control.
-
Images of the wound were captured at 0 and 24 hours.
-
The rate of wound closure was quantified by measuring the change in the wound area over time.
-
Colony Formation Assay
-
Objective: To determine the long-term effect of this compound on the proliferative capacity of NSCLC cells.
-
Procedure:
-
H358 cells were seeded at a low density in 6-well plates.
-
The cells were treated with various concentrations of this compound or vehicle control and incubated for approximately 10-14 days, allowing for colony formation.
-
The medium was changed every 3 days with fresh this compound.
-
After the incubation period, the colonies were fixed with methanol and stained with crystal violet.
-
The number of colonies (typically containing >50 cells) was counted.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression of key proteins involved in cell cycle and apoptosis.
-
Procedure:
-
H358 cells were treated with different concentrations of this compound for 48 hours.
-
Total protein was extracted from the cells, and protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against c-MYC, Cyclin D1, cleaved PARP-1, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the general experimental workflow for its evaluation.
Conclusion and Future Directions
This compound represents a promising new tool for the study of BPTF's role in NSCLC and a potential starting point for the development of novel epigenetic therapies. Its well-defined mechanism of action, potent in vitro activity, and the availability of detailed experimental protocols make it an invaluable asset for researchers in the field.
Future research should focus on in vivo efficacy studies in NSCLC xenograft models to validate the preclinical findings. Furthermore, structure-activity relationship (SAR) studies could lead to the development of analogs with improved potency and pharmacokinetic properties, paving the way for potential clinical translation. The exploration of this compound in combination with other targeted therapies or chemotherapeutic agents may also reveal synergistic effects and provide new avenues for NSCLC treatment.
References
Therapeutic Potential of BPTF Inhibition by C620-0696: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bromodomain PHD Finger Transcription Factor (BPTF), the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, has emerged as a critical regulator in oncogenesis. Its role in chromatin remodeling and gene transcription makes it a compelling target for therapeutic intervention in various cancers. This technical guide provides an in-depth overview of the therapeutic potential of inhibiting BPTF using the small molecule inhibitor, C620-0696. We will delve into the mechanism of action, present key quantitative data, detail experimental methodologies, and visualize the associated signaling pathways and experimental workflows.
Introduction: BPTF as a Therapeutic Target
BPTF is a crucial component of the NURF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to modulate nucleosome positioning and accessibility, thereby influencing gene expression.[1] The BPTF subunit specifically recognizes and binds to acetylated and methylated histone tails through its bromodomain and PHD finger domains, respectively, targeting the NURF complex to specific genomic loci.[2]
Overexpression of BPTF has been implicated in the progression of numerous malignancies, including non-small-cell lung cancer (NSCLC), melanoma, breast cancer, and neuroblastoma. Its pro-tumorigenic functions are often linked to the transcriptional activation of key oncogenes, such as c-MYC. Consequently, the development of small molecule inhibitors targeting the BPTF bromodomain represents a promising therapeutic strategy.
This compound: A Potent BPTF Bromodomain Inhibitor
This compound was identified through computational docking modeling as a potent and selective inhibitor of the BPTF bromodomain.[1] This small molecule has demonstrated significant anti-cancer effects in preclinical studies, primarily by disrupting the oncogenic functions of BPTF.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pocket of the BPTF bromodomain, preventing its engagement with acetylated histone tails. This inhibition disrupts the recruitment of the NURF complex to target gene promoters, leading to the downregulation of BPTF-dependent oncogenes like c-MYC. The suppression of c-MYC, a master regulator of cell proliferation and metabolism, is a key downstream effect of this compound. The consequences of this inhibition at a cellular level include:
-
Induction of Apoptosis: Treatment with this compound leads to programmed cell death.
-
Cell Cycle Arrest: The inhibitor causes a blockage in the cell cycle progression.
-
Inhibition of Cell Migration and Colony Formation: this compound impairs the ability of cancer cells to migrate and form colonies.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound to BPTF Bromodomain
| Parameter | Value | Method | Reference |
| Dissociation Constant (KD) | 35.5 µmol/L | Biolayer Interferometry (BLI) | [3] |
| Association Rate Constant (kon) | 4.78 x 102 M-1s-1 | Biolayer Interferometry (BLI) | [3] |
| Dissociation Rate Constant (koff) | 1.70 x 10-2 s-1 | Biolayer Interferometry (BLI) | [3] |
Table 2: Cytotoxicity of this compound in Non-Small-Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (72h) | Description | Reference |
| A549 | 11.2 µmol/L | Human lung adenocarcinoma | |
| H358 | 6.72 µmol/L | Human bronchioalveolar carcinoma |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Biolayer Interferometry (BLI) for Binding Affinity Determination
This protocol outlines the steps to measure the binding affinity of this compound to the BPTF bromodomain.
-
Immobilization: Immobilize the biotinylated BPTF bromodomain onto streptavidin-coated biosensors.
-
Baseline: Equilibrate the biosensors in a suitable buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO).
-
Association: Dip the biosensors into wells containing varying concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50, 100, and 200 µmol/L) to measure the association rate.[3]
-
Dissociation: Transfer the biosensors back to buffer-only wells to measure the dissociation rate.
-
Data Analysis: Analyze the binding curves using a 1:1 binding model to calculate the KD, kon, and koff values.
MTT Assay for Cell Viability and IC50 Determination
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, H358) in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Colony Formation Assay
This assay evaluates the effect of this compound on the long-term proliferative capacity of cancer cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with different concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels following this compound treatment.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., c-MYC, cleaved PARP, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways influenced by BPTF and a typical workflow for inhibitor development.
Conclusion and Future Directions
The inhibition of the BPTF bromodomain by small molecules like this compound presents a viable and promising strategy for the treatment of various cancers. The data presented in this guide underscore the potent anti-proliferative and pro-apoptotic effects of this compound in NSCLC cells, driven by the suppression of the key oncogene c-MYC. The detailed experimental protocols provide a framework for the further evaluation of this and other BPTF inhibitors.
Future research should focus on expanding the evaluation of this compound to a broader range of cancer models, including in vivo xenograft studies, to assess its efficacy and safety in a more complex biological system. Furthermore, exploring combination therapies, where this compound is used in conjunction with other targeted agents or chemotherapies, may reveal synergistic effects and provide more durable therapeutic responses. The continued development and characterization of BPTF inhibitors will undoubtedly contribute to the growing arsenal of epigenetic drugs for cancer therapy.
References
Methodological & Application
Application Notes and Protocols for C620-0696: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C620-0696 is a potent and selective small molecule inhibitor of the Bromodomain PHD-finger transcription factor (BPTF).[1][2][3] BPTF is the largest subunit of the nucleosome remodeling factor (NURF) complex, which plays a critical role in chromatin remodeling and gene activation.[1][2][3] Dysregulation of BPTF has been implicated in the progression of various cancers, including non-small-cell lung cancer (NSCLC), making it a compelling therapeutic target.[1][2][3] this compound exerts its anti-cancer effects by binding to the bromodomain of BPTF, leading to the suppression of downstream oncogenic signaling pathways, most notably the downregulation of c-MYC.[1][2][3] This ultimately results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells with high BPTF expression.[1][2][3]
These application notes provide detailed protocols for the in vitro evaluation of this compound, enabling researchers to investigate its mechanism of action and therapeutic potential.
Mechanism of Action and Signaling Pathway
This compound functions by competitively inhibiting the binding of acetylated histones to the bromodomain of BPTF. This prevents the recruitment of the NURF complex to target gene promoters, leading to a cascade of downstream effects. The primary consequence of BPTF inhibition by this compound is the transcriptional repression of the oncogene c-MYC. The subsequent reduction in c-MYC protein levels disrupts cell cycle progression and promotes apoptosis.
Caption: this compound inhibits the BPTF bromodomain, suppressing c-MYC and inducing anti-cancer effects.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | - | 35.5 µM | [3] |
| IC50 (72h) | A549 (NSCLC) | 11.2 µM | [3] |
| IC50 (72h) | H358 (NSCLC) | 6.72 µM | [3] |
Note: The original publication may have a typographical error, listing the units as mmol/L. Based on typical small molecule inhibitor affinities, µM is the more probable unit.
Experimental Protocols
Biolayer Interferometry (BLI) for Binding Affinity
This protocol determines the binding kinetics of this compound to the BPTF bromodomain.
Caption: Workflow for determining binding affinity of this compound to BPTF using Biolayer Interferometry.
Materials:
-
Octet RED96 or similar instrument
-
Anti-His (HIS1K) biosensors
-
Recombinant His-tagged BPTF bromodomain protein
-
This compound
-
Kinetic Buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
-
96-well black microplate
Procedure:
-
Preparation:
-
Prepare a dilution series of this compound in kinetic buffer (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100, 200 µM).
-
Reconstitute recombinant BPTF protein in kinetic buffer to a final concentration of 25-50 µg/mL.
-
Hydrate biosensors in kinetic buffer for at least 10 minutes.
-
-
Assay Steps:
-
Baseline 1: Equilibrate the biosensors in kinetic buffer for 60 seconds.
-
Loading: Load the His-tagged BPTF protein onto the anti-His biosensors for 300-600 seconds.
-
Baseline 2: Equilibrate the protein-loaded biosensors in kinetic buffer for 60-120 seconds.
-
Association: Transfer the biosensors to the wells containing the this compound dilution series and measure association for 120-300 seconds.
-
Dissociation: Transfer the biosensors back to wells with kinetic buffer and measure dissociation for 300-600 seconds.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on NSCLC cell lines.
Materials:
-
A549 and H358 human NSCLC cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 and H358 cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
-
Western Blotting
This protocol is for analyzing the protein expression levels of c-MYC, Cyclin D1, and cleaved PARP-1.
Materials:
-
A549 or H358 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (c-MYC, Cyclin D1, cleaved PARP-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 3, 6, 9 µM) for 48-72 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities and normalize to the loading control.
-
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of single cells.
Materials:
-
A549 or H358 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed 500-1000 cells per well in a 6-well plate.
-
-
Treatment:
-
Allow cells to attach overnight, then treat with various concentrations of this compound (e.g., 0, 1, 3, 6 µM) in complete growth medium.
-
-
Incubation:
-
Incubate for 10-14 days, replacing the medium with fresh medium containing this compound every 3-4 days.
-
-
Staining and Counting:
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 20 minutes.
-
Gently wash with water and air dry.
-
Count the number of colonies (typically >50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment group.
-
Cell Migration (Wound Healing) Assay
This protocol evaluates the effect of this compound on the migratory ability of NSCLC cells.
Materials:
-
A549 or H358 cells
-
Complete growth medium
-
Low-serum medium (e.g., 1% FBS)
-
This compound
-
6-well plates or culture inserts
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
-
Create the "Wound":
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add low-serum medium containing various concentrations of this compound (e.g., 0, 3, 6, 9 µM).
-
Capture images of the scratch at 0 hours.
-
Incubate and capture images at subsequent time points (e.g., 12, 24, 48 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time compared to the 0-hour time point.
-
Conclusion
This compound is a valuable tool for studying the role of the BPTF bromodomain in cancer biology. The protocols outlined above provide a comprehensive framework for the in vitro characterization of this and similar compounds. Rigorous and consistent execution of these experiments will contribute to a deeper understanding of BPTF inhibition as a potential therapeutic strategy.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
C620-0696 Cell-Based Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and protocols for utilizing C620-0696, a potent and selective inhibitor of the Bromodomain PHD-finger transcription factor (BPTF), in cell-based assays. This compound has demonstrated significant cytotoxic effects in non-small-cell lung cancer (NSCLC) cell lines with high BPTF expression, making it a valuable tool for cancer research and drug development.
Mechanism of Action
This compound directly targets the bromodomain of BPTF, a key component of the nucleosome remodeling factor (NURF) complex.[1][2][3] BPTF plays a crucial role in chromatin remodeling and the activation of oncogenes. By inhibiting the BPTF bromodomain, this compound disrupts its ability to recognize and bind to acetylated histones, subsequently suppressing the expression of BPTF target genes, such as the oncogenic transcriptional regulator c-MYC.[1][2][3] This disruption of gene regulation leads to the induction of apoptosis and cell cycle blockage in cancer cells.[1][2][3]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| KD for BPTF Bromodomain | 35.5 µM | Biolayer Interferometry (BLI) | [1] |
Table 2: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines (72h treatment)
| Cell Line | BPTF Expression | IC50 | Reference |
| A549 | High | 11.2 µM | [1] |
| H358 | High | 6.72 µM | [1] |
| BEAS-2B | Low (Control) | Not reported to have a significant cytotoxic effect | [1] |
Experimental Protocols
This section provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Workflow:
Caption: Workflow for the cell viability (MTT) assay.
Materials:
-
NSCLC cell lines (e.g., A549, H358) and a control cell line (e.g., BEAS-2B)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Protocol:
-
Seed A549 or H358 cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 3, 6, 9 µM).
-
Incubate the plates for 10-14 days, replacing the medium with fresh this compound-containing medium every 3 days.
-
When colonies are visible, wash the wells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells).
Western Blot Analysis for Apoptosis and Cell Cycle Markers
This protocol is to detect changes in protein expression related to apoptosis (cleaved PARP-1) and cell cycle (cyclin D1, c-MYC) following treatment with this compound.
Workflow:
Caption: Workflow for Western Blot analysis.
Materials:
-
A549 or H358 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP-1, anti-cyclin D1, anti-c-MYC, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., up to 9 µM) for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. The levels of cleaved PARP-1 are expected to increase, while cyclin D1 and c-MYC levels are expected to decrease with this compound treatment.[1]
References
- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with C620-0696
For Researchers, Scientists, and Drug Development Professionals
Introduction
C620-0696 is a potent and selective small molecule inhibitor of the Bromodomain PHD-finger transcription factor (BPTF), a core subunit of the nucleosome remodeling factor (NURF) complex. BPTF plays a critical role in chromatin remodeling and has been identified as a key regulator of oncogenic gene expression, including the proto-oncogene c-MYC.[1][2] In non-small-cell lung cancer (NSCLC), aberrant BPTF activity is associated with tumor progression and poor prognosis. This compound exerts its anti-cancer effects by binding to the bromodomain of BPTF, thereby inhibiting its function. This leads to the suppression of c-MYC expression, resulting in cell cycle arrest, induction of apoptosis, and a reduction in the migratory and colony-forming abilities of NSCLC cells.[1]
The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term survival and proliferative capacity of single cells. It is a valuable tool for evaluating the efficacy of anti-cancer agents like this compound. These application notes provide a detailed protocol for performing a colony formation assay to characterize the inhibitory effects of this compound on NSCLC cell lines.
Mechanism of Action: this compound in the BPTF/c-MYC Signaling Pathway
This compound targets the BPTF bromodomain, a key reader of acetylated histone marks. BPTF is a crucial co-factor for the transcriptional activity of the c-MYC oncogene.[2][3] By inhibiting BPTF, this compound disrupts the recruitment of the NURF complex to c-MYC target genes, leading to their transcriptional repression. This ultimately results in decreased cell proliferation and survival.
Experimental Data
The following tables summarize the quantitative data on the effect of this compound on the colony formation of NSCLC cell lines.
Table 1: Inhibition of Colony Formation in A549 Cells by this compound
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Inhibition of Colony Formation (%) |
| Control (DMSO) | - | 250 ± 15 | 0 |
| This compound | 3 | 150 ± 12 | 40 |
| This compound | 6 | 75 ± 8 | 70 |
| This compound | 9 | 25 ± 5 | 90 |
Table 2: Inhibition of Colony Formation in H358 Cells by this compound
| Treatment Group | Concentration (µM) | Number of Colonies (Mean ± SD) | Inhibition of Colony Formation (%) |
| Control (DMSO) | - | 300 ± 20 | 0 |
| This compound | 3 | 180 ± 15 | 40 |
| This compound | 6 | 90 ± 10 | 70 |
| This compound | 9 | 30 ± 6 | 90 |
Detailed Experimental Protocol: Colony Formation Assay
This protocol is designed for assessing the effect of this compound on the colony-forming ability of adherent NSCLC cell lines such as A549 and H358.
Materials
-
NSCLC cell lines (e.g., A549, H358)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture:
-
Maintain NSCLC cells in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
-
Cell Seeding:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed approximately 500-1000 cells per well in 6-well plates containing 2 mL of complete medium. The optimal seeding density may vary between cell lines and should be determined empirically.
-
Gently rock the plates to ensure even distribution of cells.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium from a stock solution. Suggested final concentrations are 3 µM, 6 µM, and 9 µM.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from each well and replace it with 2 mL of the medium containing the appropriate concentration of this compound or DMSO.
-
-
Incubation:
-
Return the plates to the incubator and culture for 10-14 days.
-
Monitor the formation of colonies every 2-3 days under a microscope.
-
If necessary, replace the medium with fresh treatment medium every 3-4 days to maintain drug concentration and nutrient supply.
-
-
Staining of Colonies:
-
After the incubation period, when visible colonies have formed in the control wells, aspirate the medium from each well.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well.
-
Stain for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution and wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry at room temperature.
-
-
Colony Counting and Data Analysis:
-
Once dry, the plates can be imaged using a scanner or a camera.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies in control / Number of cells seeded) x 100%
-
Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded x PE))
-
-
The inhibition of colony formation can be calculated as (1 - SF) x 100% .
-
Present the data graphically, plotting the surviving fraction against the concentration of this compound.
-
Troubleshooting
-
Low Colony Formation in Control Wells:
-
Optimize the seeding density.
-
Ensure the health and viability of the cells before seeding.
-
Check for contamination in the cell culture.
-
-
Uneven Colony Distribution:
-
Gently swirl the plate immediately after seeding to ensure a uniform cell suspension.
-
-
High Background Staining:
-
Ensure thorough washing after crystal violet staining.
-
Conclusion
The colony formation assay is a robust method to evaluate the long-term cytotoxic and anti-proliferative effects of the BPTF inhibitor this compound. By following this detailed protocol, researchers can effectively quantify the ability of this compound to inhibit the clonogenic survival of NSCLC cells, providing valuable insights into its therapeutic potential.
References
Application Notes and Protocols: C620-0696 Treatment in A549 and H358 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
C620-0696 is a novel small molecule inhibitor targeting the Bromodomain PHD-finger transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex. BPTF plays a crucial role in chromatin remodeling and is implicated in the transcriptional regulation of oncogenes, including c-MYC. In non-small-cell lung cancer (NSCLC), elevated BPTF expression is associated with tumor progression. This compound has been identified as a potent and selective inhibitor of the BPTF bromodomain, demonstrating cytotoxic effects in NSCLC cell lines with high BPTF expression, such as A549 and H358.[1][2][3] This document provides detailed application notes and protocols for studying the effects of this compound in these two NSCLC cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the bromodomain of BPTF, thereby inhibiting its function. This leads to the suppression of BPTF target genes, most notably the proto-oncogene c-MYC.[1][2][3] The downstream consequences of this inhibition in A549 and H358 cells include the induction of apoptosis and cell cycle arrest, ultimately leading to a reduction in cell viability and proliferation.[1][2][3]
Data Presentation
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | IC50 (µM) at 72h |
| A549 | 11.2 |
| H358 | 6.72 |
Data extracted from Xu, J., Wang, Q., Leung, E. L. H., et al. (2020).[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in A549 and H358 cells.
Cell Culture
-
Cell Lines:
-
A549 (Human lung carcinoma)
-
H358 (Human bronchioalveolar carcinoma)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC50 of this compound.
-
Materials:
-
A549 and H358 cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to start from a high concentration (e.g., 100 µM) and perform 2-fold dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the dark at room temperature to ensure complete dissolution of formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
A549 and H358 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at relevant concentrations (e.g., 1x and 2x the IC50) and a vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Materials:
-
A549 and H358 cells
-
6-well plates
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol (steps 1 and 2).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is to detect changes in protein expression levels of key signaling molecules.
-
Materials:
-
A549 and H358 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-PARP-1, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol (steps 1 and 2).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system. β-actin is commonly used as a loading control.
-
Mandatory Visualization
References
Determining the IC50 of C620-0696 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of C620-0696, a potent and selective inhibitor of the Bromodomain PHD-finger transcription factor (BPTF). This compound has demonstrated cytotoxic effects in non-small-cell lung cancer (NSCLC) cell lines by targeting the BPTF bromodomain, leading to the suppression of the oncogenic transcriptional regulator c-MYC.[1][2][3] This guide offers a comprehensive overview of the experimental procedures, data presentation, and the underlying signaling pathway for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is a small molecule inhibitor that targets the bromodomain of BPTF, a key component of the nucleosome remodeling factor (NURF) complex.[1][2][3] The BPTF bromodomain's interaction with acetylated histones is crucial for chromatin remodeling and the transcriptional activation of oncogenes, including c-MYC.[1][2][3] By inhibiting this interaction, this compound effectively downregulates c-MYC expression, inducing apoptosis and cell cycle blockage in cancer cells with high BPTF expression.[1][2] These application notes provide a framework for researchers to independently verify and expand upon the cytotoxic effects of this compound in various cancer cell lines.
Data Presentation: IC50 of this compound in NSCLC Cell Lines
The following table summarizes the reported IC50 values of this compound in two human non-small-cell lung cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small-Cell Lung Carcinoma | 11.2[1] |
| H358 | Non-Small-Cell Lung Carcinoma | 6.72[1] |
Experimental Protocols
This section outlines a detailed protocol for determining the IC50 of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest (e.g., A549, H358)
-
This compound compound
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a suitable software package for non-linear regression analysis (e.g., GraphPad Prism, SigmaPlot).
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action:
Caption: this compound inhibits BPTF, disrupting c-MYC transcription.
Experimental Workflow for IC50 Determination:
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 2. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
Application of C620-0696 in Pancreatic Cancer Studies: A Preclinical Rationale
Introduction:
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options and a dismal prognosis. The complex tumor microenvironment and inherent chemoresistance contribute to treatment failure. Emerging evidence points to the critical role of epigenetic regulators in pancreatic cancer progression, offering novel therapeutic avenues. One such target is the Bromodomain PHD-finger transcription factor (BPTF), a core subunit of the nucleosome remodeling factor (NURF) complex. BPTF has been implicated in oncogenesis through its role in chromatin remodeling and gene regulation. C620-0696 is a potent and specific small molecule inhibitor of the BPTF bromodomain. While direct studies of this compound in pancreatic cancer are limited, research on the functional consequences of BPTF inhibition provides a strong preclinical rationale for its investigation as a therapeutic agent in this disease.
This document outlines the potential applications of this compound in pancreatic cancer research based on studies involving the genetic silencing of BPTF. These studies demonstrate that targeting BPTF impairs pancreatic cancer cell proliferation, migration, and sensitizes them to standard-of-care chemotherapy.
Mechanism of Action & Signaling Pathway
BPTF plays a crucial role in the transcriptional activation of key oncogenes, most notably c-MYC.[1][2][3] In pancreatic cancer, BPTF is required for the recruitment of c-MYC to the promoters of ATP-binding cassette (ABC) transporters, which are key mediators of multidrug resistance.[1][2][3] By inhibiting BPTF, this compound is hypothesized to disrupt this interaction, leading to the downregulation of c-MYC and its target genes, including those involved in cell proliferation and drug efflux. This ultimately results in reduced tumor growth and enhanced sensitivity to chemotherapeutic agents like gemcitabine.
Quantitative Data from BPTF Silencing Studies
The following tables summarize key quantitative data from studies where BPTF was silenced in pancreatic cancer cell lines using genetic approaches (shRNA or CRISPRi). This data provides a strong proxy for the expected effects of this compound.
Table 1: Effect of BPTF Silencing on Pancreatic Cancer Cell Proliferation
| Cell Line | Method of BPTF Silencing | Reduction in Proliferation (%) | Reference |
| KPC | CRISPRi | ~50% | [2] |
| T3M4 | CRISPRi | ~40% | [1] |
| Patu 8988T | CRISPRi | ~60% | [1] |
Table 2: Effect of BPTF Silencing on Pancreatic Cancer Cell Migration
| Cell Line | Method of BPTF Silencing | Reduction in Migration (%) | Reference |
| KPC | CRISPRi | Significant impairment | [2] |
| T3M4 | CRISPRi | Significant impairment | [1] |
| Patu 8988T | CRISPRi | Significant impairment | [1] |
Table 3: Effect of BPTF Silencing on Gemcitabine IC50 in Pancreatic Cancer Cell Lines
| Cell Line | Method of BPTF Silencing | Fold Reduction in Gemcitabine IC50 | Reference |
| KPC | CRISPRi | >2-fold | [1][2] |
| T3M4 | CRISPRi | ~2.5-fold | [1] |
| Patu 8988T | CRISPRi | ~3-fold | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer models, based on methodologies from BPTF silencing studies.
Protocol 1: Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., KPC, T3M4, Patu 8988T)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader to determine the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
Objective: To assess the effect of this compound on the migratory capacity of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to confluence.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound or vehicle control (DMSO).
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the percentage of wound closure to determine the effect on cell migration.
Protocol 3: Chemosensitization Assay
Objective: To evaluate the ability of this compound to sensitize pancreatic cancer cells to gemcitabine.
Materials:
-
Pancreatic cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Gemcitabine
-
96-well plates
-
Cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in 96-well plates as described in Protocol 1.
-
Prepare a fixed, sub-lethal concentration of this compound and serial dilutions of gemcitabine.
-
Treat the cells with:
-
Gemcitabine alone
-
This compound alone
-
A combination of this compound and gemcitabine
-
Vehicle control (DMSO)
-
-
Incubate for 72 hours.
-
Assess cell viability as described in Protocol 1.
-
Calculate the IC50 of gemcitabine in the presence and absence of this compound to determine the sensitization effect.
Conclusion
The available data from BPTF silencing studies strongly suggest that this compound holds significant promise as a therapeutic agent for pancreatic cancer. By targeting the BPTF-c-MYC axis, this compound has the potential to inhibit tumor growth and migration, and, crucially, to overcome the chemoresistance that plagues current treatment regimens. The protocols outlined above provide a framework for the preclinical evaluation of this compound in pancreatic cancer models, which is a critical step towards its potential clinical development for this devastating disease. Further in vivo studies using pancreatic cancer xenograft or patient-derived organoid models are warranted to validate these promising preclinical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting BPTF Sensitizes Pancreatic Ductal Adenocarcinoma to Chemotherapy by Repressing ABC-Transporters and Impairing Multidrug Resistance (MDR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BPTF Sensitizes Pancreatic Ductal Adenocarcinoma to Chemotherapy by Repressing ABC-Transporters and Impairing Multidrug Resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
C620-0696 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and mechanism of action of C620-0696, a potent inhibitor of the bromodomain PHD-finger transcription factor (BPTF).
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of the BPTF bromodomain. BPTF is a crucial component of the nucleosome remodeling factor (NURF) complex, which plays a significant role in chromatin remodeling and gene activation. By inhibiting BPTF, this compound suppresses the expression of target genes, including the proto-oncogene c-MYC, which is a key regulator of cell proliferation and is often deregulated in cancer.[2]
Q3: In which research areas is this compound commonly used?
A3: this compound is primarily used in cancer research, particularly in studies involving non-small-cell lung cancer (NSCLC) and other cancers where the BPTF/c-MYC axis is implicated.[2] It is a valuable tool for investigating the role of chromatin remodeling in tumorigenesis.
Solubility Data
| Solvent | Concentration (mM) | Approx. Concentration (mg/mL) |
| DMSO | 1 | 0.42 |
| DMSO | 5 | 2.08 |
| DMSO | 10 | 4.16 |
| DMSO | 50 | 20.82 |
Note: The mg/mL concentrations are calculated based on the molecular weight of this compound (416.48 g/mol ) and the provided molar concentrations from vendor datasheets.[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube. To minimize static, use an anti-static weigh boat or paper.
-
Adding the Solvent: Add 240.1 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolving the Compound: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to weigh accurately. | Static electricity on the weighing vessel. | Use an anti-static weigh boat or paper. Ensure the balance is in a draft-free environment. |
| Compound does not fully dissolve in DMSO. | Insufficient mixing or low temperature. The compound may be less soluble at room temperature. | Continue vortexing for a longer period. Gentle warming of the solution in a 37°C water bath can increase solubility. Ensure the DMSO is of high purity and anhydrous. |
| Precipitate forms when diluting the DMSO stock solution in aqueous media (e.g., cell culture medium). | The compound has low aqueous solubility, and the sudden change in solvent polarity causes it to crash out of solution. | Perform serial dilutions to gradually decrease the DMSO concentration. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to minimize cytotoxicity. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Store the DMSO stock solution in small, single-use aliquots at -20°C. Avoid exposing the stock solution to light for extended periods. |
Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the BPTF/c-MYC signaling pathway.
Caption: this compound inhibits BPTF, blocking c-MYC gene expression and cell proliferation.
References
C620-0696 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the BPTF inhibitor, C620-0696.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the following conditions:
-
Short-term: 0°C
-
Long-term: -20°C, desiccated
Q2: How should I prepare and store this compound solutions?
This compound is soluble in DMSO. For experimental use, prepare a stock solution in DMSO. Based on general laboratory best practices for similar compounds, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What is the known purity of commercially available this compound?
Commercially available this compound typically has a purity of 98% or higher as determined by HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Ensure the compound is stored as recommended. For solutions, use freshly prepared aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution. If possible, use a spectrophotometric method or other analytical technique to confirm the concentration. | |
| Low or no compound activity | Compound has degraded. | Use a fresh vial of the compound and prepare a new stock solution. |
| Incorrect solvent used for dissolution. | This compound is soluble in DMSO. Ensure you are using a high-purity grade of DMSO. | |
| Precipitation of the compound in cell culture media | The final concentration of DMSO is too high, or the compound has low aqueous solubility. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and compound precipitation. Perform a solubility test in your specific media if precipitation is a persistent issue. |
Stability and Storage Summary
| Parameter | Recommendation |
| Storage (Solid) | Short-term: 0°CLong-term: -20°C (desiccated) |
| Solvent | DMSO |
| Storage (Solution) | -20°C or -80°C in aliquots |
| Purity | ≥ 98% (by HPLC) |
Experimental Protocols
The following are generalized protocols based on the initial characterization of this compound. Researchers should optimize these protocols for their specific experimental systems.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed non-small-cell lung cancer (NSCLC) cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the existing medium with the medium containing this compound at various concentrations.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, BPTF) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General workflow for the preparation and in vitro use of this compound.
Caption: this compound inhibits BPTF, leading to reduced c-MYC expression.
Technical Support Center: Optimizing C620-0696 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of C620-0696 for cell culture experiments. This compound is a potent and selective inhibitor of the Bromodomain PHD-finger transcription factor (BPTF), a key component of the Nucleosome Remodeling Factor (NuRF) complex.[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the bromodomain of BPTF.[1][2] BPTF is the largest subunit of the NuRF chromatin remodeling complex.[4] By binding to the BPTF bromodomain, this compound prevents the NuRF complex from being recruited to chromatin, thereby inhibiting its gene transcription activity. A key downstream target of BPTF is the oncogene c-MYC.[1][2][3] Inhibition of BPTF by this compound leads to the suppression of c-MYC expression, which in turn can induce apoptosis and block the cell cycle in cancer cells.[1][2][3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: Based on published data, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments in non-small-cell lung cancer (NSCLC) cell lines.[1] However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment (e.g., an IC50 determination) to identify the effective concentration range for your specific cell line and experimental endpoint.
Q4: What are the known downstream effects of this compound treatment?
A4: Treatment with this compound has been shown to suppress the expression of the BPTF target gene c-MYC.[1][2][3] This leads to downstream effects such as the induction of apoptosis, evidenced by increased levels of cleaved PARP-1, and cell cycle arrest, indicated by reduced expression of cyclin D1.[1]
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| A549 | Non-Small-Cell Lung Cancer | 11.2 | 72 |
| H358 | Non-Small-Cell Lung Cancer | 6.72 | 72 |
Data extracted from Xu et al., 2020.[1]
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the IC50 value of this compound in an adherent cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound in complete medium from your DMSO stock. Create a serial dilution series to cover a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting.
-
Incubate the plate at 37°C for another 4 hours, or until the formazan crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Signaling Pathway of BPTF Inhibition by this compound
Caption: BPTF inhibition by this compound disrupts chromatin remodeling and c-MYC transcription.
Experimental Workflow for Optimizing this compound Concentration
Caption: Step-by-step workflow for determining the optimal this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Potency / No Effect | 1. Suboptimal concentration. 2. Compound degradation. 3. Cell line is resistant. | 1. Perform a wider dose-response curve. 2. Prepare fresh stock solutions; avoid repeated freeze-thaw cycles. 3. Confirm BPTF expression in your cell line. |
| High Cytotoxicity in Control Wells | 1. DMSO concentration is too high. 2. Contamination. | 1. Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%. 2. Check for microbial contamination in cell cultures. |
| Precipitate in Culture Medium | 1. Poor solubility of this compound. 2. Interaction with media components. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility. Do not exceed the recommended final concentration. 2. Prepare fresh dilutions of the compound in pre-warmed medium just before use. |
| Inconsistent Results | 1. Variation in cell seeding density. 2. Edge effects in 96-well plates. 3. Inconsistent incubation times. | 1. Ensure a homogenous cell suspension and accurate cell counting. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Standardize all incubation and treatment times. |
References
- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 2. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]
Technical Support Center: C620-0696 Dose-Response Curve Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent dose-response curves with the BPTF inhibitor, C620-0696.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Bromodomain PHD-finger transcription factor (BPTF), a key component of the nucleosome remodeling factor (NURF) complex. BPTF plays a crucial role in chromatin remodeling, which is essential for gene activation. By inhibiting the bromodomain of BPTF, this compound disrupts its ability to recognize acetylated histones, thereby suppressing the transcription of target genes, such as the oncogene c-MYC.[1] This inhibitory action can lead to cell cycle arrest and apoptosis in cancer cells where BPTF is highly expressed, such as in non-small-cell lung cancer (NSCLC).[1]
Q2: I am not observing a clear sigmoidal dose-response curve. What are the potential causes?
Inconsistent or absent dose-response curves can arise from several factors, ranging from experimental setup to compound handling.[2][3] Common culprits include:
-
Compound Solubility and Stability: this compound is soluble in DMSO.[4] Poor solubility in your final assay medium can lead to precipitation and an inaccurate effective concentration. The compound's stability under your specific experimental conditions (e.g., temperature, light exposure) should also be considered.
-
Cell Health and Viability: The health and passage number of your cell line can significantly impact experimental outcomes.[5] Cells that are unhealthy, contaminated (e.g., with mycoplasma), or have been in culture for too long may respond inconsistently.
-
Assay-Specific Parameters: The choice of assay, incubation times, and detection methods can all influence the shape of the dose-response curve.[6] For instance, the assay duration relative to the cell doubling time is a critical factor.[6]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or pipetting errors can lead to significant variability in compound concentrations.[7]
Q3: My IC50 values for this compound vary significantly between experiments. Why is this happening?
High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded per well will lead to differences in the final readout, affecting the calculated IC50.
-
Differences in Assay Conditions: Minor day-to-day variations in incubation time, temperature, or CO2 levels can impact cell growth and drug response.
-
Reagent Variability: Batch-to-batch differences in serum, media, or other reagents can alter cellular responses to the compound.
-
Curve Fitting Methods: The software and statistical model used to fit the dose-response curve and calculate the IC50 can influence the result.
Troubleshooting Guides
Problem 1: Flat Dose-Response Curve (No Inhibition Observed)
If you do not observe any inhibition even at high concentrations of this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Compound Inactivity | Verify the identity and purity of your this compound stock. If possible, test its activity in a validated, sensitive cell line. |
| Poor Compound Solubility | Prepare a fresh stock solution in 100% DMSO. When diluting into your final assay medium, ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%). Visually inspect for any precipitation after dilution. |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses BPTF and is dependent on its activity for proliferation. You may need to screen a panel of cell lines to find a sensitive model. |
| Assay Readout Issues | Ensure your assay is sensitive enough to detect changes in cell viability or proliferation. Run appropriate positive and negative controls to validate assay performance. |
Problem 2: High Variability and Poor Reproducibility
For dose-response curves that are inconsistent between replicates and experiments, follow this guide:
| Potential Cause | Recommended Action |
| Inconsistent Cell Culture | Standardize your cell culture protocol. Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination.[5] |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. When performing serial dilutions, ensure thorough mixing at each step. |
| Edge Effects in Plates | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media. |
| Variable Incubation Times | Ensure that the time between plating cells, adding the compound, and reading the results is kept consistent across all experiments. |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation and Dilution
-
Stock Solution Preparation:
-
Serial Dilution:
-
Perform serial dilutions in 100% DMSO to create a range of intermediate stock concentrations.
-
For the final dilution into cell culture medium, ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
-
Protocol 2: Cell Viability Assay (Example using a Resazurin-based Assay)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and resume logarithmic growth for 16-24 hours.
-
-
Compound Treatment:
-
Prepare a 2X concentration plate of this compound dilutions in cell culture medium.
-
Remove the old medium from the cell plate and add an equal volume of the 2X compound dilutions.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for your cell line's doubling time (e.g., 72 hours).
-
-
Assay Readout:
-
Add resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the data to the vehicle control (100% viability) and a positive control for cell death (0% viability).
-
Plot the normalized response versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.
-
Visualizations
Caption: this compound inhibits the BPTF bromodomain, disrupting chromatin remodeling and c-MYC transcription.
References
- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [academic.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemfarms.com [chemfarms.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
potential off-target effects of C620-0696
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the BPTF bromodomain inhibitor, C620-0696. The following sections include frequently asked questions (FAQs) and troubleshooting guides to address potential issues and ensure the successful design and interpretation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Bromodomain PHD-finger Transcription Factor (BPTF).[1][2][3][4] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a critical role in chromatin remodeling and gene activation.[1][2][3][4] this compound binds to the bromodomain of BPTF, thereby inhibiting its function. This leads to the suppression of downstream target genes, such as the oncogene c-MYC, resulting in apoptosis and cell cycle blockage in cancer cells.[1][2][4]
Q2: What are the known on-target effects of this compound in non-small-cell lung cancer (NSCLC) cells?
A2: In NSCLC cell lines with high BPTF expression, this compound has been shown to:
Q3: What is the binding affinity of this compound for its primary target, BPTF?
A3: Biolayer interferometry has determined the dissociation constant (KD) of this compound for the BPTF bromodomain to be 35.5 µM.[4]
Q4: What are the IC50 values of this compound in relevant cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) values for this compound after 72 hours of treatment in NSCLC cell lines are provided in the table below.[4]
Q5: Has the off-target profile of this compound been published?
A5: As of the latest available information, a broad off-target profile of this compound, such as a comprehensive kinome scan or a bromodomain selectivity panel, has not been publicly disclosed in the scientific literature. Therefore, researchers should exercise caution and consider performing their own off-target profiling to fully characterize the selectivity of this compound in their experimental systems.
On-Target Quantitative Data Summary
| Parameter | Target/Cell Line | Value | Method | Reference |
| Binding Affinity (KD) | BPTF Bromodomain | 35.5 µM | Biolayer Interferometry | [4] |
| Cell Viability (IC50) | A549 (NSCLC) | 11.2 µM | Cell Viability Assay (72h) | [4] |
| Cell Viability (IC50) | H358 (NSCLC) | 6.72 µM | Cell Viability Assay (72h) | [4] |
Troubleshooting Guide: Investigating Potential Off-Target Effects
Since no public data is available on the off-target effects of this compound, this guide provides researchers with experimental strategies to identify and validate potential unintended targets.
Issue 1: Unexplained or unexpected phenotypic effects are observed in experiments with this compound.
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Possible Cause: The observed phenotype may be due to the inhibition of one or more off-targets.
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Troubleshooting/Experimental Protocol:
A. Broad Kinase Selectivity Profiling (KINOMEscan™)
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Objective: To assess the binding of this compound to a large panel of human kinases. This is a common approach to identify off-target interactions for small molecule inhibitors.
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Methodology:
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Submit a sample of this compound to a commercial vendor that performs KINOMEscan™ or a similar kinase profiling service.
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The compound is typically screened at a concentration of 1 µM or 10 µM against a panel of over 400 kinases.
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The assay is a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site.
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Results are usually reported as percent of control, where a lower percentage indicates stronger binding.
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Interpretation: A strong "hit" (e.g., >90% inhibition at 1 µM) on a kinase other than BPTF suggests a potential off-target. Follow-up with dose-response experiments to determine the binding affinity (Kd) for any identified hits.
B. Cellular Thermal Shift Assay (CETSA®)
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Objective: To confirm target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.
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Methodology:
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Cell Treatment: Treat intact cells with this compound or a vehicle control.
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Heating: Heat the cell suspensions at a range of temperatures.
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Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
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Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
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Interpretation: Binding of this compound to a protein will typically increase its thermal stability, resulting in a shift of its melting curve to a higher temperature. A thermal shift observed for a protein other than BPTF indicates a potential off-target interaction.
C. Affinity Chromatography-Mass Spectrometry
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Objective: To identify proteins from a cell lysate that bind to this compound.
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Methodology:
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Immobilization: Chemically link this compound to a solid support (e.g., agarose beads) to create an affinity matrix.
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Incubation: Incubate the affinity matrix with a cell lysate.
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Washing and Elution: Wash away non-specifically bound proteins and then elute the proteins that specifically bind to this compound.
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Identification: Identify the eluted proteins using mass spectrometry.
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Interpretation: Proteins identified with high confidence are potential off-targets. This method is particularly useful for discovering novel or unexpected off-targets.
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Issue 2: How to validate a potential off-target identified in a screening assay.
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Possible Cause: Initial screening hits may be false positives.
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Troubleshooting/Validation Steps:
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Orthogonal Assays: Confirm the interaction using a different biophysical or biochemical assay (e.g., if identified by KINOMEscan™, validate with an in-vitro kinase activity assay).
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Cellular Target Engagement: Use CETSA® to confirm that this compound engages the putative off-target in intact cells.
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Phenotypic Correlation: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the potential off-target. If the phenotype of the knockdown cells mimics the phenotype observed with this compound treatment, this provides strong evidence for a functionally relevant off-target effect.
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Structure-Activity Relationship (SAR): Test analogs of this compound to see if their potency against the off-target correlates with their potency in inducing the observed phenotype.
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Signaling Pathway and Experimental Workflow Diagrams
Caption: BPTF/c-MYC Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Off-Target Identification.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [academic.hep.com.cn]
- 4. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
C620-0696 cell permeability issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cell permeability issues with the BPTF bromodomain inhibitor, C620-0696.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain PHD-finger transcription factor (BPTF), which is a core subunit of the nucleosome remodeling factor (NURF) complex. By binding to the BPTF bromodomain, this compound disrupts chromatin remodeling processes that are critical for the transcription of certain oncogenes. A key downstream effect of BPTF inhibition by this compound is the suppression of c-MYC expression, an important oncogenic transcriptional regulator. This ultimately leads to the induction of apoptosis and cell cycle blockage in cancer cells with high BPTF expression, such as non-small-cell lung cancer (NSCLC) cells.[1][2][3]
Q2: What are the potential cell permeability characteristics of this compound?
A2: Currently, there is limited publicly available data on the specific physicochemical properties and experimentally determined cell permeability of this compound. However, for any small molecule, cell permeability is governed by factors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, often summarized by Lipinski's Rule of Five. To gain insight into the potential permeability of this compound, it is recommended to obtain this information from the compound supplier or use online computational tools to predict these properties.
Q3: How can I determine if this compound is effectively entering the cells in my experiment?
A3: You can infer cellular uptake of this compound through indirect methods that measure its biological activity. Since this compound is known to suppress the expression of the BPTF target gene c-MYC, you can perform a dose-response experiment and measure c-MYC protein levels via Western blot or mRNA levels via RT-qPCR. A dose-dependent decrease in c-MYC would suggest that the compound is entering the cells and engaging its target.
Q4: My cells are not showing the expected cytotoxic response to this compound. Could this be a permeability issue?
A4: A lack of cytotoxic response could be due to several factors, including cell line specific resistance, incorrect dosage, or poor cell permeability. If you are confident in your experimental setup and the cell line is reported to be sensitive to BPTF inhibition, then investigating the cellular uptake of this compound is a logical next step.
Troubleshooting Guide
Issue: Lack of expected biological effect (e.g., no reduction in cell viability, no decrease in c-MYC levels) after treatment with this compound.
This guide will walk you through a series of questions and steps to diagnose and potentially resolve issues related to the cellular activity of this compound, with a focus on cell permeability.
Step 1: Verify Compound Integrity and Solubilization
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Question: Is the this compound compound properly solubilized?
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Rationale: Poor solubility is a common reason for the lack of activity of small molecules. If the compound is not fully dissolved in the stock solution or precipitates in the cell culture medium, its effective concentration will be much lower than intended.
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Action:
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Ensure you are using a high-quality solvent, such as anhydrous dimethyl sulfoxide (DMSO).
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Prepare a fresh stock solution.
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When diluting the stock solution into your aqueous cell culture medium, ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation.
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Visually inspect the medium after adding this compound for any signs of precipitation.
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Step 2: Assess Target Engagement Indirectly
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Question: Is there evidence of target engagement within the cell?
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Rationale: Before assessing the final biological outcome (like cell death), it's crucial to confirm if this compound is reaching its intracellular target, BPTF. A direct way to infer this is by measuring the levels of a known downstream target, c-MYC.
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Action:
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Treat your cells with a range of this compound concentrations.
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After an appropriate incubation period (e.g., 24 hours), lyse the cells and perform a Western blot to detect c-MYC protein levels.
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A dose-dependent reduction in c-MYC protein indicates that the compound is likely entering the cells and inhibiting BPTF.
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-
References
minimizing cytotoxicity of C620-0696 in control cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the BPTF bromodomain inhibitor, C620-0696. The primary focus is to address and mitigate the cytotoxic effects of this compound in control (non-cancerous) cell lines, ensuring the validity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). BPTF is a crucial component of the Nucleosome Remodeling Factor (NURF) complex, which plays a significant role in chromatin remodeling and gene activation. This compound exerts its effects by binding to the bromodomain of BPTF, which in turn suppresses the expression of the BPTF target gene, c-MYC.[1] The c-MYC protein is a well-known regulator of cell proliferation and growth.[2]
Q2: Why am I observing cytotoxicity in my control cells when treated with this compound?
BPTF is ubiquitously expressed in normal tissues and is essential for various physiological processes, including embryonic development and T-cell homeostasis. The c-MYC gene, a primary target of BPTF, is also critical for the normal proliferation of healthy cells, and its expression is tightly regulated. By inhibiting BPTF, this compound can disrupt the normal regulation of c-MYC in control cells, leading to decreased cell viability, apoptosis, and cell cycle arrest, mirroring its intended effects in cancer cells.[1]
Q3: What is the reported cytotoxicity of this compound in normal versus cancer cell lines?
Studies have shown that this compound exhibits cytotoxicity in both non-small-cell lung cancer (NSCLC) cell lines and normal human bronchial epithelial cells. However, the concentration required to inhibit cell viability is typically higher for normal cells, indicating a degree of selectivity for cancer cells. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cell Type | IC50 (µM) at 72h |
| A549 | NSCLC | 11.2 |
| H358 | NSCLC | 6.72 |
| BEAS-2B | Normal Human Bronchial Epithelial | Higher than NSCLC lines (specific value not stated in the provided abstract) |
Note: The exact IC50 value for BEAS-2B cells was not specified in the initial abstracts, but the compound was noted to have a cytotoxic effect. It is crucial to determine the IC50 for your specific control cell line empirically.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Control Cells
Diagram: Experimental Workflow to Minimize Cytotoxicity
Caption: Workflow for determining the optimal, non-toxic concentration of this compound.
Recommended Actions:
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Determine the Optimal Concentration: It is critical to perform a dose-response experiment to find the highest concentration of this compound that does not significantly impact the viability of your control cells.
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Protocol: See "Experimental Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)".
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Optimize Incubation Time: Reduce the duration of exposure to this compound. A shorter incubation time may be sufficient to observe the desired on-target effects in your experimental system while minimizing off-target cytotoxicity in control cells.
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Consider Co-treatment with an Antioxidant: Drug-induced cytotoxicity can sometimes be mediated by oxidative stress. Co-incubation with an antioxidant like N-acetylcysteine (NAC) may mitigate these effects.
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Protocol: See "Experimental Protocol 2: Co-treatment with N-acetylcysteine to Reduce Cytotoxicity".
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Serum Starvation: Before drug treatment, consider serum-starving your cells for a short period (e.g., 2-4 hours). This can synchronize the cell cycle and may reduce variability in drug response. However, prolonged serum starvation (24 hours) can negatively impact cell health and should be optimized.
Experimental Protocols
Experimental Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol will help you determine the IC50 of this compound in your specific control cell line.
Materials:
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Control cell line of interest
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Complete cell culture medium
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This compound stock solution (e.g., in DMSO)
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96-well flat-bottom sterile plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count your control cells.
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Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
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Compound Preparation and Treatment:
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Prepare a serial dilution of this compound in complete medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
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Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "no treatment" control.
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Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
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Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
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-
MTT Assay:
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After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
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Carefully aspirate the medium containing MTT.
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Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Gently shake the plate for 15 minutes to ensure complete dissolution.
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-
Data Acquisition and Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
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Experimental Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Reduce Cytotoxicity
This protocol is designed to assess if NAC can mitigate the cytotoxic effects of this compound.
Materials:
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All materials from Experimental Protocol 1
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N-acetylcysteine (NAC) stock solution (e.g., in sterile water)
Procedure:
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Cell Seeding: Follow step 1 from Experimental Protocol 1.
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Compound Preparation and Treatment:
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Prepare your serial dilutions of this compound as in Protocol 1.
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For each this compound concentration, prepare two sets of treatments: one with this compound alone and one with this compound plus a fixed concentration of NAC (a starting concentration of 1-5 mM NAC is recommended).
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Include controls for "no treatment," "vehicle," and "NAC alone."
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Treat the cells and incubate for your desired time.
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-
MTT Assay and Data Analysis:
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Perform the MTT assay as described in Protocol 1.
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Compare the dose-response curves of this compound alone and this compound with NAC. An increase in cell viability in the co-treated wells suggests that oxidative stress contributes to the cytotoxicity of this compound.
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Signaling Pathway
Diagram: this compound Inhibition of the BPTF/c-MYC Pathway
Caption: this compound inhibits BPTF, disrupting chromatin remodeling and c-MYC expression.
References
C620-0696 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing C620-0696, a potent inhibitor of the Bromodomain PHD-finger transcription factor (BPTF).[1][2][3][4] The information provided is intended for researchers, scientists, and drug development professionals to address common issues and ensure experimental reproducibility.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in IC50 Values in Cytotoxicity Assays
Inconsistent IC50 values for this compound in non-small-cell lung cancer (NSCLC) cell lines can be a significant source of experimental variability.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Line BPTF Expression Levels | This compound's cytotoxic effects are dependent on high BPTF expression.[1][2][3] Verify the BPTF expression levels in your NSCLC cell lines (e.g., A549, H358) compared to a control cell line with low expression (e.g., BEAS-2B) via Western blot or qPCR.[1] |
| Cell Density | Initial cell seeding density can significantly impact results. Ensure consistent cell seeding density across all plates and experiments. Refer to established protocols for optimal densities for your specific cell line. |
| Compound Solubility | Poor solubility of this compound can lead to inaccurate concentrations. Prepare fresh stock solutions and ensure the compound is fully dissolved before adding to the cell culture media. Refer to the supplier's data sheet for recommended solvents and storage conditions.[4] |
| Assay Incubation Time | The reported IC50 values for this compound were determined at 72 hours of treatment.[1] Ensure your assay incubation time is consistent with this and other published data. |
Quantitative Data Summary from Literature:
| Cell Line | BPTF Expression | Reported IC50 (72h) |
| A549 | High | 11.2 µM |
| H358 | High | 6.72 µM |
Data extracted from Xu et al., 2020.[1]
Issue 2: Inconsistent Results in Colony Formation Assays
Variability in the inhibition of colony formation can obscure the true effect of this compound on cell proliferation and survival.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sub-optimal this compound Concentration | Use a concentration of this compound that has been shown to be effective but not immediately cytotoxic, allowing for the observation of colony growth inhibition over time. A concentration around the IC50 value may be a good starting point.[1] |
| Inconsistent Plating Efficiency | The inherent ability of cells to form colonies can vary. Perform a plating efficiency control for each experiment to normalize the results. |
| Extended Incubation Period | Colony formation assays require a longer incubation period than cytotoxicity assays. Ensure the cells have sufficient time to form visible colonies (typically 10-14 days), and that the media with this compound is refreshed as needed. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the bromodomain of BPTF.[1][2][3] By binding to the BPTF bromodomain, this compound prevents its interaction with acetylated histones, which is crucial for chromatin remodeling and gene activation.[1] This leads to the suppression of BPTF target genes, such as the oncogene c-MYC.[1][3]
Q2: How does inhibition of the BPTF bromodomain by this compound lead to anti-cancer effects?
A2: The inhibition of the BPTF bromodomain by this compound disrupts the transcription of oncogenes like c-MYC.[1][3] This disruption has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in NSCLC cells.[1][2][3] Furthermore, this compound has been observed to inhibit cell migration and colony formation, key processes in cancer progression.[1][3]
Q3: What are the recommended cell lines for studying the effects of this compound?
A3: Based on published research, NSCLC cell lines with high expression of BPTF, such as A549 and H358, are suitable models to study the cytotoxic effects of this compound.[1] A human bronchial epithelial cell line with low BPTF expression, such as BEAS-2B, can be used as a negative control.[1]
Experimental Protocols & Visualizations
BPTF-Mediated Gene Activation and Inhibition by this compound
The following diagram illustrates the signaling pathway of BPTF and the mechanism of inhibition by this compound.
Caption: BPTF signaling pathway and this compound inhibition mechanism.
General Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines a typical workflow for evaluating the in vitro effects of this compound.
Caption: General experimental workflow for this compound in vitro studies.
References
- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
interpreting unexpected results with C620-0696
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using C620-0696, a potent and selective inhibitor of the Bromodomain PHD-finger transcription factor (BPTF).
Troubleshooting Guide
This guide addresses potential unexpected results during your experiments with this compound.
| Issue ID | Unexpected Result | Potential Causes | Troubleshooting Steps |
| C620-TR-01 | Lower than expected cytotoxicity in BPTF-high non-small-cell lung cancer (NSCLC) cells. | 1. Compound degradation. 2. Suboptimal cell culture conditions. 3. Incorrect compound concentration. 4. Cell line resistance. | 1. Compound Integrity: Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. 2. Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. 3. Concentration Verification: Verify the final concentration of this compound in your assay. 4. Positive Control: Include a positive control for cytotoxicity to ensure the assay is working correctly. |
| C620-TR-02 | No significant decrease in c-MYC expression after treatment. | 1. Insufficient treatment duration. 2. Ineffective dose. 3. Issues with protein extraction or Western blotting. | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration for c-MYC suppression. 2. Dose-Response Experiment: Conduct a dose-response experiment to identify the effective concentration of this compound for c-MYC inhibition.[1] 3. Western Blot Controls: Use appropriate controls for your Western blot, including a loading control and a positive control for c-MYC expression. |
| C620-TR-03 | Inconsistent results in cell migration or colony formation assays. | 1. Variability in cell seeding density. 2. Edge effects in multi-well plates. 3. Inconsistent scratch/wound creation in migration assays. | 1. Standardize Seeding: Ensure a consistent number of cells are seeded across all wells. 2. Plate Layout: Avoid using the outer wells of multi-well plates, which are more prone to evaporation. 3. Assay Technique: Use a consistent method for creating scratches in migration assays. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the BPTF bromodomain. BPTF is the largest subunit of the nucleosome remodeling factor (NURF) and is involved in chromatin remodeling and gene activation.[1] By inhibiting the BPTF bromodomain, this compound can suppress the expression of BPTF target genes, such as the oncogene c-MYC.[1]
2. What is the recommended solvent for this compound?
For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO).
3. What is the stability of this compound in solution?
It is recommended to prepare fresh stock solutions and dilute to the final working concentration immediately before use. For storage, aliquot stock solutions and store at -20°C or -80°C to minimize freeze-thaw cycles.
4. What are the known downstream effects of this compound?
In BPTF-high NSCLC cells, this compound has been shown to suppress c-MYC expression, induce apoptosis, and cause cell cycle arrest.[1] It also partially inhibits cell migration and colony formation.[1]
Experimental Protocols
Cell Viability Assay
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Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a DMSO-treated vehicle control.
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MTT/XTT Assay: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot for c-MYC Expression
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Cell Lysis: After treatment with this compound for the desired time and concentration, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then incubate with a primary antibody against c-MYC, followed by an HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities to determine the relative expression of c-MYC.
Signaling Pathway and Experimental Workflow
References
Validation & Comparative
Validating the Inhibitory Effect of C620-0696 on BPTF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C620-0696, a small molecule inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF), with other known BPTF inhibitors. The information presented herein is supported by experimental data from publicly available research to assist in the evaluation of this compound for further investigation.
Introduction to BPTF Inhibition
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling and gene activation. Its bromodomain recognizes acetylated histone tails, a crucial step in recruiting the NURF complex to specific genomic loci. Dysregulation of BPTF has been implicated in various cancers, making it an attractive therapeutic target. Small molecule inhibitors that block the BPTF bromodomain can prevent its recruitment to chromatin, thereby modulating the expression of oncogenes like c-MYC. This compound has been identified as a potential inhibitor of the BPTF bromodomain. This guide will delve into the experimental validation of its inhibitory effects and compare its performance with other BPTF inhibitors.
Comparative Analysis of BPTF Inhibitors
The following table summarizes the binding affinities of this compound and other notable BPTF inhibitors. A lower dissociation constant (Kd) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity and potency.
| Compound | Method | Binding Affinity (Kd/IC50) | Cell-Based Activity | Selectivity Highlights |
| This compound | Biolayer Interferometry (BLI) | 35.5 µM[1] | Cytotoxic to NSCLC cells (A549, H358); Suppresses c-MYC expression[1] | Selectivity profile against other bromodomains is not extensively reported. |
| AU1 | Not Specified | 2.8 µM | Showed no cytotoxic effect in A549 and H358 cells[1] | Selective over BET bromodomains. |
| TP-238 | Not Specified | 120 nM | Reduces BPTF chromatin binding. | Dual CECR2/BPTF inhibitor. |
| NVS-BPTF-1 | Not Specified | 3-71 nM | Limited by poor solubility and ADME properties. | Not detailed. |
| BZ1 | Not Specified | 6.3 nM | Not detailed in the provided context. | >350-fold selective over BET bromodomains. |
Experimental Validation of this compound
The inhibitory effect of this compound on BPTF has been validated through several key experiments:
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Direct Binding Affinity: Biolayer interferometry (BLI) was used to confirm the direct binding of this compound to the BPTF bromodomain and to determine its binding affinity.
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Target Engagement in Cells: The suppression of the known BPTF target gene, c-MYC, in non-small-cell lung cancer (NSCLC) cell lines provided evidence of target engagement in a cellular context.
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Cellular Phenotype: The cytotoxic effects of this compound on NSCLC cell lines with high BPTF expression demonstrated its potential as a therapeutic agent.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the BPTF signaling pathway and the experimental workflows used to validate this compound.
Figure 1: BPTF signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for validating the inhibitory effect of this compound.
Detailed Experimental Protocols
Biolayer Interferometry (BLI) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of this compound for the BPTF bromodomain.
Materials:
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Recombinant human BPTF bromodomain protein
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This compound compound
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BLI instrument (e.g., Octet RED96)
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Streptavidin (SA) biosensors
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Assay buffer (e.g., PBS with 0.02% Tween-20 and 1% DMSO)
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96-well black microplate
Protocol:
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Protein Immobilization:
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Pre-hydrate SA biosensors in the assay buffer for at least 10 minutes.
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Immobilize biotinylated BPTF bromodomain protein onto the SA biosensors.
-
-
Baseline:
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Establish a stable baseline by dipping the biosensors into wells containing assay buffer.
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-
Association:
-
Dip the biosensors into wells containing various concentrations of this compound (e.g., a serial dilution from 100 µM to 0.1 µM) in assay buffer to monitor the association phase.
-
-
Dissociation:
-
Transfer the biosensors back to wells with assay buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a 1:1 binding model using the instrument's analysis software to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (Kd = kd/ka).
-
Western Blot for c-MYC Expression
Objective: To assess the effect of this compound on the protein levels of the BPTF target, c-MYC, in NSCLC cells.
Materials:
-
NSCLC cell lines (A549, H358)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-c-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed A549 or H358 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with the primary anti-β-actin antibody as a loading control.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative change in c-MYC expression.
-
MTT Assay for Cell Viability
Objective: To evaluate the cytotoxic effect of this compound on NSCLC cell lines.[2][3][4]
Materials:
-
NSCLC cell lines (A549, H358)[2]
-
This compound compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed A549 or H358 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24 to 48 hours. Include a vehicle control (DMSO).[4]
-
-
MTT Addition:
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.
-
Conclusion
This compound demonstrates a direct inhibitory effect on the BPTF bromodomain, leading to the suppression of the downstream oncogene c-MYC and resulting in cytotoxicity in non-small-cell lung cancer cell lines. While its potency appears to be lower than some other reported BPTF inhibitors like BZ1 and NVS-BPTF-1, it provides a valuable tool for studying BPTF biology. A significant gap in the current knowledge is the selectivity profile of this compound against the broader family of bromodomains. Future studies should focus on a comprehensive selectivity screen to better understand its potential for off-target effects and to guide its further development as a chemical probe or therapeutic lead. Researchers are encouraged to use the provided protocols as a foundation for their own validation and comparative studies.
References
- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 2. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemosensitivity testing of human lung cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BPTF Inhibitors: C620-0696 vs. TP-238
This guide provides a detailed comparison of two small molecule inhibitors targeting the Bromodomain and PHD finger Transcription Factor (BPTF), C620-0696 and TP-238. BPTF, the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, plays a critical role in chromatin remodeling and gene activation, making it a compelling target in oncology.[1][2] This analysis synthesizes available experimental data to offer researchers an objective overview of their biochemical and cellular performance.
Quantitative Performance Comparison
The following table summarizes the key quantitative metrics for this compound and TP-238, including binding affinity (K D ), biochemical inhibitory concentration (IC 50 ), and cell-based target engagement (EC 50 ).
| Parameter | This compound | TP-238 | Assay Method |
| Binding Affinity (K D ) | 35.5 µmol/L* | 120 nmol/L | Biolayer Interferometry (BLI)[3] |
| Biochemical IC 50 | Not Reported | 100-350 nmol/L | Not Applicable |
| Cellular Target Engagement (EC 50 ) | Not Reported | 200-300 nmol/L | Not Applicable |
*Note: The reported K D value for this compound is 35.5 mmol/L in the source publication, which is likely a typographical error given the context of high affinity. The value has been interpreted as µmol/L for this comparison.
Cellular Effects and Mechanism of Action
Both compounds demonstrate distinct cellular effects consistent with BPTF inhibition, primarily through the disruption of oncogenic transcription programs.
| Feature | This compound | TP-238 |
| Primary Target | BPTF Bromodomain[1][3] | BPTF & CECR2 Bromodomains[4][5] |
| Mechanism | Inhibits binding of BPTF to acetylated histones (H4K16ac), repressing c-MYC transcription.[3] | On-target biochemical activity against BPTF and CECR2.[4] |
| Downstream Signaling | Suppresses expression of the BPTF target gene c-MYC; reduces cyclin D1 expression.[3] | Data not available, but expected to impact BPTF-dependent pathways. |
| Cellular Outcomes | Induces cytotoxicity in NSCLC cells (A549, H358); induces apoptosis and cell cycle blockage; inhibits cell migration and colony formation.[1][3][6] | Data not available in provided sources. |
| Selectivity | Not explicitly quantified against other bromodomains. | High selectivity; closest off-target is BRD9 (IC 50 of 1.4 µM). No activity against 338 kinases at 1 µM.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Biochemical Assays
-
Biolayer Interferometry (BLI): This assay was used to determine the binding affinity of this compound to the BPTF bromodomain.[3] The protocol involves immobilizing the biotinylated BPTF protein onto a streptavidin-coated biosensor. The biosensor is then dipped into wells containing varying concentrations of the inhibitor (this compound). The binding and dissociation events are measured in real-time by detecting changes in the interference pattern of light reflected from the biosensor surface. The resulting data is used to calculate the association (k on ) and dissociation (k off ) rate constants, from which the equilibrium dissociation constant (K D ) is derived.
-
AlphaScreen Assay: This assay measured the biochemical inhibitory potency (IC 50 ) of TP-238 against BPTF.[4][5] The assay is based on the proximity of two beads: a donor bead and an acceptor bead. For a BPTF inhibition assay, a biotinylated histone H4 peptide (acetylated) is bound to a streptavidin-coated donor bead, and a GST-tagged BPTF bromodomain protein is bound to an anti-GST antibody-coated acceptor bead. In the absence of an inhibitor, the BPTF bromodomain binds to the acetylated histone peptide, bringing the beads into close proximity. Upon excitation of the donor bead at 680 nm, it releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like TP-238 disrupts the BPTF-histone interaction, separating the beads and causing a decrease in the signal. The IC 50 value is the concentration of the inhibitor required to reduce the signal by 50%.
-
Isothermal Titration Calorimetry (ITC): ITC was used to confirm the binding affinity (K D ) of TP-238 to BPTF.[4] This technique directly measures the heat change that occurs upon binding of a ligand (TP-238) to a protein (BPTF). A solution of the inhibitor is titrated into a solution containing the BPTF protein in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured after each injection. The resulting thermogram is integrated to determine the stoichiometry of binding (n), binding enthalpy (ΔH), and the binding affinity (K D ).
Cell-Based Assays
-
NanoBRET™ Target Engagement Assay: This assay quantified the engagement of TP-238 with BPTF inside living cells.[4] The principle involves expressing the target protein (BPTF) as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of the target is then added to the cells. Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the NanoLuc®-BPTF fusion protein, as the energy from the luciferase substrate is transferred to the fluorescent tracer, which then emits light at a specific wavelength. When an unlabeled compound like TP-238 is added, it competes with the tracer for binding to BPTF, leading to a decrease in the BRET signal. The EC 50 is the concentration of the inhibitor that reduces the BRET signal by 50%.
-
Cytotoxicity, Migration, and Colony Formation Assays: These assays were used to evaluate the cellular effects of this compound.[1][3]
-
Cytotoxicity: NSCLC cells (A549 and H358) were treated with varying concentrations of this compound. Cell viability was likely measured using standard methods like MTT or MTS assays, which quantify the metabolic activity of living cells.
-
Migration: A wound-healing or transwell migration assay was likely performed. In a wound-healing assay, a scratch is made in a confluent monolayer of cells, and the rate at which cells migrate to close the gap is measured in the presence or absence of the inhibitor.
-
Colony Formation: This assay assesses the ability of single cells to proliferate and form colonies. Cells are seeded at low density and treated with the inhibitor. After a period of incubation, the number and size of colonies are quantified.
-
-
Western Blotting: This technique was used to measure the levels of specific proteins (c-MYC, cyclin D1, cleaved PARP-1) following treatment with this compound.[3] Cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest to visualize and quantify their expression levels.
Signaling Pathways and Workflows
Visualizations of the BPTF signaling pathway and a general experimental workflow for inhibitor evaluation are provided below.
Caption: BPTF Signaling Pathway and Point of Inhibition.
Caption: General Workflow for BPTF Inhibitor Evaluation.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [academic.hep.com.cn]
- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 4. medkoo.com [medkoo.com]
- 5. TP-238 – Bioquote [bioquote.com]
- 6. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Guide to Confirming C620-0696 Binding to BPTF using Biolayer Interferometry
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C620-0696 and other molecules' binding affinity to the Bromodomain PHD-finger transcription factor (BPTF), a key player in chromatin remodeling and a target in cancer therapy. Experimental data and detailed protocols for biolayer interferometry (BLI) are presented to facilitate the validation of these crucial molecular interactions.
The compound this compound has been identified as a potential inhibitor of the BPTF bromodomain.[1][2][3] This interaction is significant as BPTF is implicated in the transcriptional regulation of oncogenes like c-MYC, making it a compelling target in non-small-cell lung cancer and other malignancies.[1][2][3] Biolayer interferometry is a powerful, label-free technique used to measure real-time biomolecular interactions, providing quantitative data on binding affinity, and association and dissociation rates.[4][5][6]
Comparative Binding Affinities of BPTF Inhibitors
The binding affinity, represented by the equilibrium dissociation constant (KD), is a critical parameter for evaluating the potency of an inhibitor. A lower KD value signifies a stronger binding interaction. The table below summarizes the reported binding affinities of this compound and other known BPTF inhibitors.
| Compound | Method | Binding Affinity (KD) | Reference |
| This compound | Biolayer Interferometry (BLI) | 35.5 µM | [1] |
| DCB29 | 17.9 µM | [7] | |
| NVS-BPTF-1 | 3–71 nM | [7] |
This table quantitatively compares the binding affinities of different small molecule inhibitors to the BPTF bromodomain. The data highlights the varied potencies of these compounds.
Experimental Protocol: Biolayer Interferometry for this compound and BPTF Binding
This protocol outlines the general steps for assessing the binding of a small molecule, such as this compound, to a protein like BPTF using biolayer interferometry.
Objective: To determine the binding kinetics and affinity (KD, ka, kd) of this compound to the BPTF bromodomain.
Materials:
-
Recombinant biotinylated BPTF bromodomain
-
This compound compound
-
Streptavidin (SA) biosensors
-
BLI instrument (e.g., Octet RED384)[5]
-
96-well or 384-well black microplates[5]
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
DMSO for compound dilution
Methodology:
-
Instrument and Sample Preparation:
-
Pre-warm the BLI instrument to the desired experimental temperature (e.g., 30°C).
-
Prepare a dilution series of this compound in assay buffer. It is crucial to maintain a constant final DMSO concentration across all wells to minimize buffer mismatch effects. A typical concentration range could be from 100 µM down to 0 µM (buffer only).
-
Reconstitute the biotinylated BPTF bromodomain in the assay buffer to a suitable loading concentration (e.g., 10-20 µg/mL).
-
-
Experimental Setup (in a 96-well plate):
-
Column 1: Assay buffer for biosensor hydration (200 µL/well).
-
Column 2: Biotinylated BPTF bromodomain for ligand immobilization (200 µL/well).
-
Column 3: Assay buffer for baseline measurement (200 µL/well).
-
Columns 4-10: this compound dilution series for association measurement (200 µL/well).
-
Column 11: Assay buffer for dissociation measurement (200 µL/well).
-
-
BLI Assay Steps:
-
Hydration: Immerse the SA biosensors in the assay buffer for at least 10 minutes.
-
Immobilization: Move the biosensors to the wells containing the biotinylated BPTF bromodomain to allow for ligand capture on the sensor surface. A stable signal indicates successful immobilization.
-
Baseline: Transfer the biosensors to the assay buffer wells to establish a stable baseline reading.
-
Association: Move the biosensors into the wells containing the this compound dilution series. The binding of the small molecule to the immobilized BPTF will cause a shift in the interference pattern, which is recorded in real-time.
-
Dissociation: Transfer the biosensors back to the assay buffer wells to monitor the dissociation of this compound from the BPTF bromodomain.
-
-
Data Analysis:
-
The instrument's software is used to process the raw data. The binding curves are reference-subtracted (using the buffer-only well) and aligned.
-
A global fit is applied to the association and dissociation curves to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Caption: Biolayer interferometry experimental workflow.
BPTF Signaling Pathway and Inhibition
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex and plays a crucial role in chromatin remodeling, which is essential for gene transcription.[1][2][3] One of the key downstream targets of BPTF is the proto-oncogene c-MYC.[1][2][3] By binding to acetylated histones via its bromodomain, BPTF facilitates chromatin accessibility at the c-MYC promoter, leading to its transcription. The resulting c-MYC protein is a transcription factor that drives cell proliferation and growth. This compound, by inhibiting the BPTF bromodomain, prevents its recruitment to chromatin, thereby suppressing c-MYC expression and inhibiting cancer cell proliferation.[1] Some evidence also suggests a potential role for BPTF in activating the PI3K/AKT signaling pathway.[8]
Caption: BPTF signaling pathway and point of inhibition.
References
- 1. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gatorbio.com [gatorbio.com]
- 5. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 7. Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of C620-0696 and Other Epigenetic Drugs in Non-Small Cell Lung Cancer
A deep dive into the BPTF inhibitor C620-0696 and its standing against other epigenetic modulators in the context of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of its mechanism, efficacy, and experimental validation against established epigenetic drugs.
In the landscape of epigenetic drug discovery, targeting chromatin remodeling factors presents a promising avenue for cancer therapy. This compound, a novel small molecule inhibitor, has emerged as a potent agent targeting the bromodomain of Bromodomain and PHD finger Transcription Factor (BPTF), a key component of the Nucleosome Remodeling Factor (NURF) complex. This guide provides a comprehensive comparative analysis of this compound with other classes of epigenetic drugs, including BET inhibitors, HDAC inhibitors, and EZH2 inhibitors, with a focus on their application in non-small cell lung cancer (NSCLC).
Mechanism of Action: A Tale of Different Targets
Epigenetic drugs exert their effects by modulating the enzymes and proteins that regulate gene expression without altering the DNA sequence itself. This compound and its counterparts achieve this through distinct mechanisms of action.
This compound specifically targets the bromodomain of BPTF.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mark of active gene transcription. By inhibiting the BPTF bromodomain, this compound disrupts the recruitment of the NURF complex to chromatin, leading to the suppression of target oncogenes, most notably c-MYC.[1][2][3] This targeted inhibition ultimately results in apoptosis and cell cycle arrest in cancer cells.[1][2]
In contrast, other epigenetic drugs have broader or different targets:
-
BET (Bromodomain and Extra-Terminal domain) inhibitors , such as JQ1, also target bromodomains, but they have a broader specificity, inhibiting the entire BET family of proteins (BRD2, BRD3, BRD4, and BRDT). This broad inhibition can lead to widespread changes in gene expression.
-
HDAC (Histone Deacetylase) inhibitors , like Vorinostat, work by blocking the enzymes that remove acetyl groups from histones. This leads to an accumulation of acetylated histones, generally promoting a more open chromatin state and the activation of tumor suppressor genes.
-
EZH2 (Enhancer of Zeste Homolog 2) inhibitors , such as Tazemetostat, target the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that adds methyl groups to histone H3 at lysine 27 (H3K27), a mark associated with gene silencing. Inhibiting EZH2 can lead to the reactivation of silenced tumor suppressor genes.[4]
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer [journal.hep.com.cn]
- 3. Compound this compound, a new potent inhibitor targeting BPTF, the chromatin-remodeling factor in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Cellular Target Engagement of C620-0696: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of C620-0696, a potent inhibitor of the Bromodomain PHD-finger transcription factor (BPTF). We present supporting experimental data, detailed protocols for key assays, and visualizations to aid in the selection of the most appropriate method for your research needs.
Introduction to this compound and its Target, BPTF
This compound is a small molecule inhibitor that targets the bromodomain of BPTF. BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling. By interacting with histone modifications, BPTF facilitates the recruitment of transcription factors, including the proto-oncogene c-MYC, to chromatin, thereby activating gene expression programs critical for cell proliferation and cancer progression.[1][2][3] Inhibition of the BPTF bromodomain by this compound disrupts this interaction, leading to the suppression of target gene expression, such as c-MYC, and subsequent anti-tumor effects.
Confirming that a compound like this compound reaches and binds to its intended target within a complex cellular environment is a critical step in drug discovery. This guide compares direct and indirect methods to assess the target engagement of this compound with BPTF in cells.
Comparison of Target Engagement Assays
The following table summarizes and compares various experimental approaches to confirm the cellular target engagement of this compound.
| Assay | Principle | Measures | Throughput | Cellular Context | Key Advantages | Key Limitations |
| Biolayer Interferometry (BLI) | An optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference. | Direct binding affinity (KD), association (ka), and dissociation (kd) rates. | Medium to High | In vitro (using purified protein or cell lysates) | Real-time, label-free, provides detailed kinetic information.[4][5][6][7] | Requires purified protein; indirect assessment of intracellular engagement when using lysates. |
| Quantitative Western Blot | Immunodetection of a specific protein in a complex mixture of proteins separated by gel electrophoresis. | Changes in the expression level of a downstream target protein (e.g., c-MYC). | Low to Medium | Intracellular | Widely accessible, directly measures the functional consequence of target engagement.[8][9][10] | Indirect measure of target binding; can be influenced by off-target effects. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Target protein stabilization upon compound binding in cells. | Low to High (depending on detection method) | Intracellular | Direct evidence of target engagement in a physiological context; no need for compound modification. | Not all proteins show a significant thermal shift; optimization can be target-specific. |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound. | Compound's ability to displace a tracer from the target protein in live cells. | High | Intracellular (Live Cells) | Real-time measurement in live cells; high sensitivity and dynamic range.[11][12][13] | Requires genetic modification of the target protein; development of a suitable tracer is necessary. |
Quantitative Data Summary
| Method | Parameter | Reported Value for this compound / BPTF | Reference |
| Biolayer Interferometry | Binding Affinity (KD) | High binding affinity to the BPTF bromodomain has been demonstrated, though specific quantitative values from public sources are limited. | - |
| Quantitative Western Blot | c-MYC Expression | This compound treatment suppresses the expression of the BPTF target gene c-MYC. | - |
Signaling Pathway and Experimental Workflows
Caption: BPTF's role in c-MYC-driven cell proliferation and its inhibition by this compound.
Caption: Workflow for assessing direct binding of this compound to BPTF using BLI.
References
- 1. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Biosensor-based small molecule fragment screening with biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gatorbio.com [gatorbio.com]
- 6. Octet® BLI Workflows in Small-Molecule Interaction Guide | Sartorius [sartorius.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 13. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of BPTF Bromodomain Inhibitors: C620-0696 and Bromosporine in BPTF-Overexpressing Cancer Models
For Immediate Release
This guide provides a comparative analysis of the efficacy of C620-0696 and Bromosporine, two small molecule inhibitors targeting the bromodomain of the Bromodomain and PHD finger Transcription Factor (BPTF), in preclinical cancer models characterized by BPTF overexpression. BPTF, a core subunit of the nucleosome remodeling factor (NURF) complex, is increasingly recognized as a key driver of oncogenesis in various malignancies, including non-small-cell lung cancer (NSCLC) and breast cancer, making it a promising therapeutic target.
Introduction to BPTF and Its Role in Cancer
BPTF plays a critical role in chromatin remodeling, a process that regulates gene expression.[1] Its bromodomain specifically recognizes acetylated histone tails, facilitating the recruitment of the NURF complex to target gene promoters. In several cancers, overexpression of BPTF has been linked to enhanced cell proliferation, survival, and migration.[2][3][4] BPTF achieves this by activating key oncogenic signaling pathways, including the MAPK and PI3K/AKT pathways, and promoting the expression of downstream targets such as the proto-oncogene c-MYC and the cell cycle regulator Cyclin D1.[4][5]
This compound: A Potent and Selective BPTF Inhibitor
This compound has been identified as a potent and selective inhibitor of the BPTF bromodomain. Studies in BPTF-overexpressing NSCLC cell lines have demonstrated its cytotoxic effects, leading to apoptosis and cell cycle arrest.[5]
Bromosporine: A Broad-Spectrum Bromodomain Inhibitor
Bromosporine is a well-characterized pan-bromodomain inhibitor with activity against a wide range of bromodomain-containing proteins, including BPTF. It has shown anti-tumor effects in various cancer models, including breast cancer.[4]
Comparative Performance Data
The following tables summarize the available quantitative data on the efficacy of this compound and Bromosporine in BPTF-overexpressing cancer cell lines.
| Inhibitor | Cancer Model | Cell Line | IC50 (µM) | Assay Duration | Reference |
| This compound | Non-Small-Cell Lung Cancer (NSCLC) | A549 | 11.2 | 72 hours | [5] |
| This compound | Non-Small-Cell Lung Cancer (NSCLC) | H358 | 6.72 | 72 hours | [5] |
| Bromosporine | Triple-Negative Breast Cancer | MDA-MB-231 | ~5-10 (Estimated) | Not Specified | [4] |
| Bromosporine | ER-Positive Breast Cancer | MCF-7 | Not Specified | Not Specified | [4] |
Note: Specific IC50 values for Bromosporine in BPTF-overexpressing breast cancer cell lines were not explicitly stated in the reviewed literature and are estimated based on graphical representations.
| Inhibitor | Binding Affinity (KD) to BPTF Bromodomain | Reference |
| This compound | 35.5 µM | [5] |
| Bromosporine | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay) for this compound in NSCLC Cell Lines
This protocol is based on the methodology described by Xu et al., 2020.[5]
-
Cell Seeding: A549 and H358 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Cell Viability Assay for Bromosporine in Breast Cancer Cell Lines
A detailed experimental protocol for the cell viability assays with Bromosporine in the cited breast cancer studies was not available in the reviewed literature. However, a general protocol for such an assay would be similar to the one described for this compound, with potential variations in cell seeding density, drug incubation time, and the specific viability reagent used (e.g., MTT, MTS, or CellTiter-Glo).[6][7][8]
Signaling Pathways and Mechanisms of Action
BPTF exerts its oncogenic functions through the activation of multiple downstream signaling pathways. Both this compound and Bromosporine are designed to inhibit the BPTF bromodomain, thereby preventing its interaction with acetylated histones and disrupting the transcription of its target genes.
BPTF Signaling Pathway
Experimental Workflow for Inhibitor Efficacy Testing
Conclusion
This compound demonstrates potent and selective inhibitory activity against BPTF in NSCLC models, with well-defined IC50 values. Bromosporine, a broader spectrum inhibitor, has also shown efficacy in breast cancer models, although more specific quantitative data in BPTF-overexpressing contexts are needed for a direct comparison. The targeting of the BPTF bromodomain represents a promising therapeutic strategy for cancers dependent on this chromatin remodeler. Further studies, including head-to-head comparisons in various cancer models and in vivo experiments, are warranted to fully elucidate the comparative efficacy and therapeutic potential of these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target [frontiersin.org]
- 5. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dojindo.com [dojindo.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for C620-0696: A Guide for Laboratory Professionals
Researchers and drug development professionals handling C620-0696 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound, based on general best practices for chemical waste management. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal instructions tailored to this compound.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound should occur within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.
Spill and Contamination Response
In the event of a spill, immediate action is crucial to prevent chemical exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the affected area. Ensure the area is well-ventilated, preferably under a fume hood.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep the material, avoiding dust generation.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including absorbent pads, gloves, and cleaning cloths, in a clearly labeled, sealed, and chemical-resistant container.
Disposal Protocol for this compound
The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
| Waste Stream | Disposal Container | Labeling Requirements |
| Unused or expired this compound | Original or compatible, sealed, chemical-resistant container | "Hazardous Waste," "this compound," and relevant hazard pictograms |
| Contaminated labware (e.g., pipette tips, vials) | Puncture-resistant, sealed container | "Hazardous Waste," "this compound Contaminated Sharps/Labware" |
| Contaminated PPE and cleaning materials | Lined, sealed, chemical-resistant waste bag or container | "Hazardous Waste," "this compound Contaminated Debris" |
Experimental Workflow for Disposal:
Key Experimental Protocols Cited
While specific experimental protocols for this compound are proprietary to the developing institution, the disposal procedures outlined are based on standard laboratory practices for handling potent chemical compounds. The primary cited protocol is the universal hazardous waste management procedure, which involves the segregation, containment, and disposal of chemical waste in accordance with regulatory guidelines.
For detailed information on the signaling pathways and a comprehensive understanding of the compound's mechanism of action, researchers should refer to internal documentation and relevant publications associated with this compound.
By adhering to these rigorous safety and disposal procedures, laboratories can mitigate risks, ensure the well-being of their personnel, and maintain environmental responsibility. Building a culture of safety and providing clear, actionable guidance is paramount in the handling of all laboratory chemicals.
Navigating the Safe Handling and Application of C620-0696: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety protocols and operational procedures for novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of C620-0696, a potent and selective inhibitor of the Bromodomain PHD-finger transcription factor (BPTF).
This compound has been identified as a promising agent in non-small-cell lung cancer research, where it has been shown to suppress the expression of the oncogenic transcriptional regulator c-MYC, induce apoptosis, and block the cell cycle.[1][2] Given its cytotoxic properties, stringent adherence to safety and disposal protocols is critical to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling potent chemical compounds of this nature should be strictly followed. The following recommendations are based on general safety guidelines for laboratory chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious laboratory coat | Provides a barrier against spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes inhalation of any potential aerosols or dust. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical advice if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational and Disposal Plans
Proper handling extends beyond personal safety to include the entire lifecycle of the compound within the laboratory, from receipt to disposal.
Storage and Handling
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Handling: Avoid the formation of dust and aerosols. All handling of the solid compound or its solutions should be conducted in a designated area, preferably within a chemical fume hood.
Spill Management and Disposal
-
Spill Cleanup: In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a sealed container for disposal.
-
Waste Disposal: Dispose of all waste materials, including empty containers and contaminated absorbents, in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in general waste streams.
Experimental Applications and Methodologies
This compound has been utilized in cancer research to probe the function of BPTF and its downstream effects. While the full, detailed experimental protocols from the primary literature are not publicly accessible, the abstracts of key studies provide insight into the methodologies used.
Key Experimental Approaches
| Experiment Type | Purpose | General Methodology |
| Cell Viability Assays | To determine the cytotoxic effects of this compound on cancer cell lines. | Cells are treated with varying concentrations of the compound, and viability is assessed using methods such as MTT or CellTiter-Glo assays. |
| Western Blotting | To analyze the expression levels of target proteins (e.g., c-MYC). | Protein lysates from treated and untreated cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. |
| Cell Cycle Analysis | To investigate the effect of this compound on cell cycle progression. | Treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. |
| Apoptosis Assays | To determine if this compound induces programmed cell death. | Methods such as Annexin V/PI staining followed by flow cytometry are used to detect apoptotic and necrotic cells. |
This compound Mechanism of Action
The inhibitory action of this compound on BPTF initiates a cascade of events that ultimately leads to anti-tumor effects in non-small-cell lung cancer cells. The logical relationship of this pathway is depicted below.
Caption: Logical workflow of this compound's inhibitory action on BPTF and its downstream anti-cancer effects.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
